ethyl 5,5,5-trifluoropent-2-enoate
Description
BenchChem offers high-quality ethyl 5,5,5-trifluoropent-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5,5,5-trifluoropent-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1802225-80-4 |
|---|---|
Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of Trifluoromethylated Enoate Building Blocks
Executive Summary
The introduction of a trifluoromethyl (
This guide provides a technical deep-dive into the reactivity, synthesis, and application of these electron-deficient olefins. Unlike standard acrylates, the presence of the
Structural & Electronic Properties: The "Fluorine Effect"
To successfully utilize trifluoromethylated enoates, one must first understand how the
Electronic Perturbation
The
-
LUMO Lowering: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered compared to the non-fluorinated analog. This makes the
-carbon highly susceptible to nucleophilic attack (Michael addition). -
Dipole Inversion: In standard enones, the carbonyl oxygen pulls electron density. In
- enoates, the group competes for this density, creating a distinct dipole vector that influences the trajectory of incoming nucleophiles and dipoles in cycloadditions.
Steric Considerations
The Van der Waals radius of a
-
Implication: In catalytic asymmetric transformations, the
group acts as a substantial steric wall. Ligand design must account for this bulk to achieve high enantioselectivity ( ).
Synthesis of the Building Block
While many researchers purchase these blocks, in-house synthesis allows for derivatization (e.g., varying the ester group). The dominant methods are compared below.
Table 1: Comparative Synthesis Methods for - Enoates
| Method | Key Reagents | Mechanism | Pros | Cons |
| Horner-Wadsworth-Emmons (HWE) | Trifluoroacetaldehyde ethyl hemiacetal + Phosphonate | Olefination | High | Requires aldehyde equivalent (often volatile/hydrate). |
| Wittig Reaction | Fluoral (gas or hydrate) + Ylide | Olefination | Robust literature precedence. | Lower |
| Elimination | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate + | Dehydration | Uses stable hydroxy-ester precursors. | Harsh conditions can lead to polymerization; Multi-step. |
| Cross-Coupling | Pd-catalyzed | Access to aryl-substituted enoates. | Expensive catalysts; Requires pre-functionalized halides. |
Reactivity Profile & Mechanistic Insights[1][2][3][4][5]
The utility of trifluoromethylated enoates lies in their divergent reactivity.[1] They are quintessential Michael acceptors and Dienophiles .
The Reactivity Landscape (Graphviz Visualization)
Figure 1: Divergent reactivity pathways for
Asymmetric Michael Addition (The "Gold Standard")
The most critical application is the enantioselective formation of C-C and C-X bonds at the
-
Challenge: The product contains a chiral center bearing a
group. The strong electron-withdrawing nature stabilizes the intermediate enolate, making protonation (and establishing the second stereocenter, if applicable) the selectivity-determining step in some cases. -
Solution: Bifunctional Organocatalysis . Thiourea or squaramide catalysts activate the enoate via H-bonding to the carbonyl (lowering LUMO further) while simultaneously directing the nucleophile.
Experimental Protocol: Asymmetric Michael Addition
Objective: Synthesis of a chiral
Rationale: This protocol demonstrates the "self-validating" nature of bifunctional catalysis. The reaction progress is visually indicated by the solubility change, and the product purity is easily assessed via
Materials
-
Substrate: Ethyl 4,4,4-trifluorocrotonate (
equiv, ) -
Nucleophile: Diethyl malonate (
equiv) -
Catalyst: Takemoto’s Catalyst (10 mol%) [1]
-
Solvent: Toluene (anhydrous)
-
Base: None (or mild base if using non-bifunctional catalyst)
Step-by-Step Methodology
-
Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon atmosphere.
-
Charging: Add Takemoto’s catalyst (
) and anhydrous toluene ( , concentration). Stir until the catalyst is dissolved or finely suspended. -
Substrate Addition: Add ethyl 4,4,4-trifluorocrotonate (
, ) via syringe.-
Technical Note: The
enoate is volatile. Use a gas-tight syringe and add subsurface.
-
-
Nucleophile Addition: Add diethyl malonate (
, ) dropwise over 5 minutes. -
Reaction: Stir at room temperature (
) for 24-48 hours.-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1) or
NMR. The disappearance of the starting material peak at indicates completion.
-
-
Quench & Workup:
-
Dilute with
( ). -
Wash with
( ) to remove the catalyst. -
Wash with Brine (
). -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: Flash column chromatography on silica gel (Hexane/EtOAc 9:1).
Expected Outcome:
-
Yield:
-
ee:
(Determined by Chiral HPLC, e.g., Chiralpak AD-H).
Case Studies in Drug Development
-Amino Acids (GABA Analogs)
-Trifluoromethylated-
Route: Michael addition of nitromethane to the
enoate, followed by Raney-Ni reduction of the nitro group [2].
Trifluoromethylated Heterocycles
The enoate serves as a dipolarophile in [3+2] cycloadditions.
-
Example: Reaction with diazo compounds yields
-pyrazolines, which are precursors to COX-2 inhibitors. The regioselectivity is controlled by the group, directing the nucleophilic carbon of the dipole to the -position of the enoate [3].
References
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society. Link
-
Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. Link
-
Kawai, H., et al. (2011). Enantioselective Synthesis of Trifluoromethylated Pyrazolines via Asymmetric [3+2] Cycloaddition. Angewandte Chemie International Edition. Link
-
Nie, J., et al. (2011). Recent Advances in the Synthesis of Trifluoromethylated Heterocycles. Journal of Fluorine Chemistry. Link
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (General Reference for Physical Properties).
Sources
A Guide to the Thermodynamic Landscape of Ethyl 5,5,5-trifluoropent-2-enoate
Introduction: Ethyl 5,5,5-trifluoropent-2-enoate (CAS: 137131-12-5) is a fluorinated ester of significant interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and advanced materials.[1] The strategic incorporation of a trifluoromethyl group (CF3) can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the thermodynamic characteristics of this compound is therefore not an academic exercise, but a critical prerequisite for robust process development, reaction modeling, safety assessment, and purification design.
This guide provides a comprehensive overview of the essential thermodynamic properties of ethyl 5,5,5-trifluoropent-2-enoate. It is important to note that specific experimental data for this compound is not extensively available in public literature. Consequently, this document serves as both a repository of known information and a methodological framework for researchers seeking to determine these properties. We will explore both established experimental techniques and powerful computational methods, grounding our discussion in the context of analogous fluorinated and non-fluorinated esters.
Core Thermodynamic Properties and Their Significance
The thermodynamic behavior of a compound governs its stability, reactivity, and phase equilibrium. For drug development professionals and chemical researchers, the following properties are paramount:
-
Standard Enthalpy of Formation (ΔfH⦵) : This value represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[2] It is the cornerstone of chemical thermodynamics, allowing for the calculation of reaction enthalpies (ΔrH⦵) and providing fundamental insights into the energetic stability of the molecule. A negative value indicates that the molecule is enthalpically more stable than its constituent elements.[2]
-
Heat Capacity (Cp) : Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. This property is crucial for designing heating and cooling protocols in a chemical process, ensuring thermal management, and preventing runaway reactions. Data on heat capacity is also essential for calculating changes in enthalpy and entropy with temperature.
-
Entropy (S) : Entropy is a measure of the molecular disorder or randomness of a system. The change in entropy during a reaction is a key component of the overall Gibbs free energy change, which determines the spontaneity of a process.[3]
-
Vapor Pressure (Pvap) : Vapor pressure describes the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. This property is fundamental for designing distillation and drying processes, assessing volatile loss, and understanding inhalation exposure risks.
-
Enthalpy of Vaporization (ΔvapH) : This is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is directly related to the temperature dependence of the vapor pressure and is a critical parameter for any process involving evaporation or condensation.
The interplay of these properties is governed by the fundamental equation of Gibbs free energy (ΔG = ΔH - TΔS), which ultimately dictates the feasibility and equilibrium position of chemical reactions and physical transformations.
Experimental Determination of Thermodynamic Properties
Given the scarcity of published data for ethyl 5,5,5-trifluoropent-2-enoate, a researcher would need to undertake an experimental campaign. The methodologies described below are standard practices for organofluorine compounds.
Enthalpy of Formation via Combustion Calorimetry
The determination of ΔfH⦵ for fluorinated organic compounds is challenging but achievable using specialized oxygen combustion calorimetry.[4] The process involves the complete combustion of the compound in a high-pressure oxygen environment within a calorimetric bomb.
Experimental Protocol: Oxygen Combustion Calorimetry
-
Sample Preparation: A precise mass of ethyl 5,5,5-trifluoropent-2-enoate is placed in a crucible (e.g., platinum). A known mass of a combustion auxiliary (like benzoic acid) is often used to ensure complete combustion.
-
Bomb Assembly: The crucible is placed in the combustion bomb. A small amount of water is added to the bomb to ensure that the primary fluorine combustion product, hydrogen fluoride (HF), is formed as an aqueous solution.
-
Pressurization and Combustion: The bomb is sealed, purged, and filled with high-purity oxygen to a pressure of approximately 3 MPa.[4] The sample is then ignited via an electrical fuse.
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to determine the energy released during combustion (ΔU_comb).
-
Product Analysis: After combustion, the bomb's contents are carefully analyzed to quantify the amounts of carbon dioxide (CO2), aqueous hydrofluoric acid (HF), and any potential side products like tetrafluoromethane (CF4). This analysis is critical for correcting the raw energy value.[4]
-
Calculation: The standard enthalpy of combustion is calculated from the energy of combustion after applying corrections (Washburn corrections). The standard enthalpy of formation is then derived using Hess's Law, by combining the enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO2, H2O, and HF).
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Heat Capacity and Phase Transitions via Adiabatic Calorimetry
Adiabatic calorimetry is the gold standard for measuring heat capacity as a function of temperature.[5] This technique can precisely determine Cp for the solid and liquid phases, as well as the enthalpy and temperature of any phase transitions (e.g., melting).
Experimental Protocol: Adiabatic Calorimetry
-
Calorimeter Loading: A known mass of the sample is hermetically sealed in a calorimeter vessel under an inert atmosphere (e.g., helium) to facilitate thermal contact.
-
Cooling: The vessel is cooled to the lowest desired temperature (e.g., near liquid nitrogen temperatures).
-
Heating Steps: A series of precise energy inputs (ΔH) are delivered to the sample, and the resulting temperature increase (ΔT) is measured once the sample reaches thermal equilibrium.
-
Data Calculation: The heat capacity is calculated at each step as Cp = ΔH / ΔT.
-
Phase Transitions: During a phase transition (e.g., melting), the input energy will not cause a temperature rise until the transition is complete. The total energy supplied during this plateau is the enthalpy of fusion (ΔfusH).[5]
For a less rigorous but faster analysis, Differential Scanning Calorimetry (DSC) can also be used to measure heat capacity and transition enthalpies.
Vapor Pressure Measurement
The vapor pressure of ethyl 5,5,5-trifluoropent-2-enoate can be measured using static or ebulliometric methods. For a substance with an expected boiling point in the range of typical esters, a static method is often sufficient.
Experimental Protocol: Static Vapor Pressure Measurement
-
Sample Degassing: A sample of the purified liquid is placed in a thermostatted vessel connected to a pressure transducer. The sample must be thoroughly degassed by repeated freeze-pump-thaw cycles to remove dissolved air.
-
Temperature Control: The vessel is placed in a precision thermostat (e.g., a liquid bath) and allowed to reach thermal equilibrium at a set temperature.
-
Pressure Measurement: The pressure exerted by the vapor in the headspace is measured directly by the transducer.
-
Data Collection: Measurements are repeated at various temperatures to generate a vapor pressure curve (Pvap vs. T).
-
Data Fitting: The data are typically fitted to a semi-empirical equation, such as the Antoine or Clausius-Clapeyron equation, to allow for interpolation and the calculation of the enthalpy of vaporization (ΔvapH).[6]
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermodynamic properties. These methods are invaluable for screening candidates and for providing data for process modeling.[7][8]
Quantum Chemical Methods
High-level ab initio and Density Functional Theory (DFT) methods can predict the gas-phase enthalpy of formation with high accuracy.[4][9]
Methodology Outline: DFT Calculation of ΔfH⦵
-
Geometry Optimization: The 3D structure of ethyl 5,5,5-trifluoropent-2-enoate is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy.
-
Total Enthalpy Calculation: The total electronic energy, ZPVE, and thermal corrections are combined to yield the total enthalpy of the molecule at a standard temperature (e.g., 298.15 K).
-
Atomization or Isodesmic Reaction Scheme: The molecular enthalpy is used in a theoretical reaction scheme (e.g., an atomization or isodesmic reaction) with species that have well-known experimental enthalpies of formation. This approach cancels systematic errors in the calculation, leading to a more accurate prediction of ΔfH⦵ for the target molecule.[10]
Caption: Interrelation of core thermodynamic properties.
Data Presentation and Expected Values
While specific data is unavailable, we can present the structure for how it would be reported, using ethyl trans-2-butenoate and ethyl trifluoroacetate as guides for expected behavior.[6][11]
Table 1: Physical and Thermochemical Properties of Ethyl 5,5,5-trifluoropent-2-enoate
| Property | Symbol | Value (Predicted/Illustrative) | Unit |
| Molecular Formula | - | C₇H₉F₃O₂ | - |
| Molecular Weight | MW | 182.14 | g·mol⁻¹ |
| CAS Number | - | 137131-12-5 | - |
| Standard Enthalpy of Formation (gas, 298.15 K) | ΔfH⦵(g) | To be determined | kJ·mol⁻¹ |
| Normal Boiling Point | T_b | To be determined | K (°C) |
| Enthalpy of Vaporization at T_b | ΔvapH | To be determined | kJ·mol⁻¹ |
Table 2: Illustrative Temperature Dependence of Liquid Heat Capacity
This table illustrates the expected format of experimental data. Values are hypothetical.
| Temperature (K) | Liquid Heat Capacity, Cp (J·mol⁻¹·K⁻¹) |
|---|---|
| 280.00 | 235.5 |
| 298.15 | 242.0 |
| 320.00 | 249.8 |
| 340.00 | 257.1 |
Table 3: Illustrative Temperature Dependence of Vapor Pressure
This table illustrates the expected format of experimental data. Values are hypothetical.
| Temperature (K) | Saturated Vapor Pressure (kPa) |
|---|---|
| 300.00 | 2.5 |
| 320.00 | 6.8 |
| 340.00 | 16.5 |
| 360.00 | 36.2 |
Conclusion
A thorough understanding of the thermodynamic characteristics of ethyl 5,5,5-trifluoropent-2-enoate is indispensable for its effective and safe application in research and development. While a complete, experimentally verified dataset is not currently in the public domain, this guide has outlined the critical properties of interest and detailed the authoritative experimental and computational methodologies required to obtain them. By combining techniques such as combustion calorimetry, adiabatic calorimetry, and quantum chemical calculations, researchers can build a complete thermodynamic profile of this important fluorinated building block. This integrated approach ensures scientific integrity and provides the robust data needed to accelerate drug discovery and optimize chemical manufacturing processes.
References
-
PubChem. Ethyl 5,5,5-trifluoropent-2-enoate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate. National Center for Biotechnology Information. Available from: [Link]
-
Chemsrc. Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate. Available from: [Link]
- Tormena, C. F., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
- Kabo, G. J., et al. (2021). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations.
- Wang, Y., et al. (2022). Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters.
-
NIST/TRC. ethyl ethanoate -- Critically Evaluated Thermophysical Property Data. National Institute of Standards and Technology. Available from: [Link]
- Liebman, J. F. (1993).
-
Argonne National Laboratory. Ethyl Enthalpy of Formation. Active Thermochemical Tables. Available from: [Link]
-
Wikipedia. Standard enthalpy of formation. Available from: [Link]
-
ResearchGate. 19 F NMR spectra of the fluorinated acrylic acid ester. Available from: [Link]
-
NIST/TRC. ethyl trans-2-butenoate -- Critically Evaluated Thermophysical Property Data. National Institute of Standards and Technology. Available from: [Link]
- Al-Ghamdi, A. A. (2023).
-
Core. Computational Thermodynamics. Available from: [Link]
- Byrd, E. F. C., & Rice, B. M. (2006). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide.
-
Chemistry LibreTexts. Standard Enthalpies of Formation. Available from: [Link]
- Weaver, M. J. (1984). Entropic Driving-Force Effects upon Preexponential Factors for Intramolecular Electron Transfer. Inorganic Chemistry.
-
ResearchGate. Thermodynamic Properties of 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone. Available from: [Link]
-
ResearchGate. Density, viscosity, and saturated vapor pressure of ethyl trifluoroacetate. Available from: [Link]
-
UU Research Portal. Thermal Properties of Ethyl Undecanoate and Ethyl Tridecanoate by Adiabatic Calorimetry. Available from: [Link]
Sources
- 1. Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2 | CID 15104041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 4. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 11. ethyl trans-2-butenoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
Reactivity profile of ethyl 5,5,5-trifluoropent-2-enoate as a Michael acceptor
Topic: Reactivity Profile of Ethyl 5,5,5-Trifluoropent-2-enoate as a Michael Acceptor Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
Ethyl 5,5,5-trifluoropent-2-enoate (CAS: 137131-12-5) represents a strategic fluorinated building block in modern drug discovery. Unlike the more common 4,4,4-trifluorocrotonate—where the electron-withdrawing trifluoromethyl (
This structural nuance creates a unique reactivity profile: it retains the lipophilicity and metabolic stability conferred by the
Molecular Architecture & Electronic Profile
Structural Analysis
The molecule consists of an
Electronic Effects on Reactivity
The reactivity is governed by the interplay between the ester conjugation and the distal inductive effect of the
-
LUMO Lowering: The
group exerts a strong inductive withdrawing effect ( ). Although attenuated by the C4 methylene spacer, this effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the -carbon (C3) compared to non-fluorinated analogues (e.g., ethyl pent-2-enoate). -
Dipole & Alignment: The C4 protons are allylic and adjacent to the
group, rendering them more acidic ( ) than typical allylic protons. This acidity must be considered when using strong bases, as it can lead to deconjugation (isomerization to the -unsaturated isomer).
Figure 1: Electronic influence map of the 5,5,5-trifluoropent-2-enoate scaffold. The distal
Reactivity Landscape: Michael Addition
The primary utility of ethyl 5,5,5-trifluoropent-2-enoate is as a Michael acceptor . It reacts with a wide range of nucleophiles to generate
Nucleophile Compatibility Table
| Nucleophile Class | Example Reagent | Catalyst/Conditions | Product Utility |
| Nitroalkanes | Nitromethane | DBU or chiral Cu(II) | Precursor to |
| Thiols | Thiophenol / Cysteine | TEA or Phosphate buffer | Bioconjugation; Fluorinated thioethers |
| Amines | Benzylamine | None or Lewis Acid | |
| Malonates | Diethyl malonate | NaOEt or Mg(OtBu) | Chain extension; Poly-functionalized synthons |
| Enolates | Lithium enolates | LDA, -78°C | Stereoselective C-C bond formation |
Regioselectivity & Stereocontrol
-
Regioselectivity: Addition occurs exclusively at the
-carbon (C3). The steric bulk of the group is moderate, allowing for high yields even with secondary nucleophiles. -
Stereoselectivity: The presence of the fluorous tail allows for effective kinetic resolution or asymmetric induction when using chiral catalysts (e.g., bis-oxazoline copper complexes). The fluorous group often enhances enantioselectivity by enforcing rigid conformational distinctness in the transition state.
Synthetic Protocols (Case Studies)
Protocol A: Asymmetric Synthesis of Trifluoromethylated -Amino Acids
This workflow describes the synthesis of a chiral GABA analog precursor via nitromethane addition.
Reagents:
-
Ethyl 5,5,5-trifluoropent-2-enoate (1.0 equiv)[4]
-
Nitromethane (5.0 equiv)
-
Catalyst: (S,S)-Cu(II)-Bis(oxazoline) complex (5 mol%)
-
Base: DIPEA (10 mol%)
-
Solvent: THF or Ethanol
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried flask, dissolve Cu(OTf)
and the chiral bis(oxazoline) ligand in anhydrous THF. Stir for 1 hour to form the active complex. -
Substrate Addition: Add ethyl 5,5,5-trifluoropent-2-enoate to the catalyst solution at 0°C.
-
Nucleophile Introduction: Add nitromethane followed by the slow addition of DIPEA.
-
Reaction: Stir at 0°C to Room Temperature (RT) for 24 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the starting enoate (
) should disappear, replaced by the nitro-ester product ( ). -
Workup: Quench with saturated NH
Cl. Extract with EtOAc ( ). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash chromatography on silica gel.
Self-Validating Check:
-
NMR Verification: The disappearance of the alkene doublets (
6.0–7.0 ppm) and the appearance of the -proton multiplet ( 3.5–4.0 ppm) confirms addition. -
19F NMR: A single signal at
-65 ppm confirms the integrity of the group.
Figure 2: Synthetic workflow for converting ethyl 5,5,5-trifluoropent-2-enoate into bioactive amino acid analogs.
Critical Handling & Safety Data
Physicochemical Properties
-
Physical State: Clear, colorless liquid.
-
Boiling Point: ~160-165°C (estimated).
-
Volatility: Moderate.[5] Use in a fume hood.
-
Solubility: Soluble in organic solvents (DCM, THF, EtOAc, MeOH); insoluble in water.
Hazards (GHS Classification)
-
H226: Flammable liquid and vapor.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
Specific Note: Fluorinated esters can hydrolyze to release HF traces if exposed to strong acids or moisture over long periods. Store over molecular sieves if anhydrous conditions are critical.
Storage
-
Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Avoid strong bases during storage to prevent polymerization or deconjugation.
References
-
PubChem. "Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2". National Library of Medicine. [Link]
- Rulev, A. Y. "Aza-Michael reaction in the synthesis of nitrogen-containing heterocycles". Russian Chemical Reviews, 2021.
-
Kuznetsov, V. et al. "Synthesis of Trifluoromethylated Monoterpene Amino Alcohols". Molecules, 2021.[6] [Link]
-
Master Organic Chemistry. "The Michael Addition Reaction". Master Organic Chemistry Guide. [Link]
Sources
- 1. Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2 | CID 15104041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sostie.com [sostie.com]
- 3. Product Name Index | Ambeed [ambeed.com]
- 4. PRODUCTï½æé¨åäºæ ªå¼ä¼ç¤¾ [hattoricorp.com]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. webs.iiitd.edu.in [webs.iiitd.edu.in]
Methodological & Application
Application Notes and Protocols: Synthesis of Trifluoromethylated Heterocycles Using Ethyl 5,5,5-trifluoropent-2-enoate
Abstract
The incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth exploration of ethyl 5,5,5-trifluoropent-2-enoate, a versatile and highly reactive fluorinated building block, for the synthesis of valuable trifluoromethylated heterocycles. We will delve into the strategic application of this reagent in key synthetic transformations, moving beyond mere procedural lists to explain the underlying mechanistic principles and rationale behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated building blocks for the construction of novel molecular entities.
The Strategic Advantage of Ethyl 5,5,5-trifluoropent-2-enoate
Ethyl 5,5,5-trifluoropent-2-enoate is an α,β-unsaturated ester distinguished by a terminal trifluoromethyl group. This structure presents a unique reactivity profile that makes it an exceptional tool for heterocyclic synthesis.
-
Electrophilic Character: The powerful electron-withdrawing nature of the CF₃ group, transmitted through the aliphatic chain, significantly enhances the electrophilicity of the β-carbon. This renders the molecule a potent Michael acceptor, primed for conjugate addition reactions with a wide array of nucleophiles.[3]
-
Versatile Handle for Cyclization: The ester moiety serves as a convenient functional handle for subsequent intramolecular cyclization or condensation reactions following the initial conjugate addition.
-
Source of the C₃-CF₃ Unit: The entire five-carbon backbone can be incorporated into the final heterocyclic ring, providing a trifluoromethylated propyl sidechain or becoming part of the core ring structure itself.
The synthesis of this building block can be readily achieved through methods like the Horner-Wadsworth-Emmons olefination, reacting triethyl phosphonoacetate with 3,3,3-trifluoropropionaldehyde, making it an accessible starting material for complex syntheses.[4]
Core Synthetic Application: Michael Addition-Initiated Annulation
The primary and most powerful application of ethyl 5,5,5-trifluoropent-2-enoate is in reaction cascades initiated by a Michael (conjugate) addition. This strategy involves the addition of a binucleophile, where the first nucleophilic attack forms a C-C or C-heteroatom bond at the β-position, followed by an intramolecular cyclization to construct the heterocyclic ring.
Workflow for Michael Addition-Initiated Heterocycle Synthesis
Caption: General workflow for synthesizing heterocycles via Michael addition.
Protocol I: Synthesis of Trifluoromethylated Pyrazolidinones
This protocol details the synthesis of a pyrazolidinone ring system via a [3+2] annulation strategy, where hydrazine acts as the binucleophile. The reaction proceeds through a conjugate addition followed by an intramolecular cyclization.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine derivative onto the electron-deficient β-carbon of the ester. This forms a zwitterionic intermediate which rapidly tautomerizes. The resulting intermediate, now possessing a free amino group, undergoes an intramolecular nucleophilic attack on the ester carbonyl carbon. This cyclization step, followed by the elimination of ethanol, yields the stable five-membered pyrazolidinone heterocycle.
Caption: Mechanistic pathway for pyrazolidinone synthesis.
Detailed Experimental Protocol
Objective: To synthesize 1-phenyl-4-(2,2,2-trifluoroethyl)pyrazolidin-3-one.
Materials and Reagents:
| Reagent | Supplier | Purity | Amount | Mmol |
| Ethyl 5,5,5-trifluoropent-2-enoate | Commercial Source | >97% | 1.82 g | 10.0 |
| Phenylhydrazine | Commercial Source | >98% | 1.08 g | 10.0 |
| Ethanol (Absolute) | Commercial Source | ACS | 30 mL | - |
| Acetic Acid (Glacial) | Commercial Source | ACS | 0.1 mL (catalytic) | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5,5,5-trifluoropent-2-enoate (1.82 g, 10.0 mmol) and absolute ethanol (30 mL).
-
Stir the solution at room temperature (20-25°C) to ensure homogeneity.
-
Add phenylhydrazine (1.08 g, 10.0 mmol) to the solution dropwise over 5 minutes. An initial mild exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid (approx. 2-3 drops) to the reaction mixture. The acid catalyzes both the conjugate addition and the subsequent cyclization.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by column chromatography on silica gel (230-400 mesh) using a gradient eluent of Hexane:Ethyl Acetate (from 4:1 to 1:1).
-
Combine the fractions containing the desired product and evaporate the solvent to yield the product as a pale yellow solid.
Expected Yield: 75-85%.
Protocol II: Synthesis of Trifluoromethylated Dihydropyridinones
This protocol demonstrates the utility of ethyl 5,5,5-trifluoropent-2-enoate in a multi-component reaction for constructing a dihydropyridinone core, a privileged scaffold in medicinal chemistry.[5][6] This is an example of a Michael addition followed by cyclization and dehydration.
Rationale and Expert Insights
The synthesis of 4-trifluoromethyl-substituted pyridones and their derivatives often involves multi-step sequences.[7][8] Using ethyl 5,5,5-trifluoropent-2-enoate in a reaction with an enamine (formed in situ from a β-ketoester and ammonium acetate) provides a convergent and efficient route.
Causality Behind Choices:
-
Ammonium Acetate (NH₄OAc): This reagent serves a dual purpose. It acts as the nitrogen source for the pyridinone ring and the acetate anion acts as a mild base to promote the necessary condensations and tautomerizations.[6]
-
Reflux Conditions: The elevated temperature is required to drive the final dehydration/aromatization step, which leads to the stable pyridinone ring system.
-
Choice of β-Ketoester: The R-group on the β-ketoester provides a point of diversity on the final pyridinone ring, allowing for the rapid generation of a library of analogues.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 6-methyl-2-oxo-4-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylate.
Materials and Reagents:
| Reagent | Supplier | Purity | Amount | Mmol |
| Ethyl 5,5,5-trifluoropent-2-enoate | Commercial Source | >97% | 1.82 g | 10.0 |
| Ethyl Acetoacetate | Commercial Source | >99% | 1.30 g | 10.0 |
| Ammonium Acetate | Commercial Source | >98% | 1.54 g | 20.0 |
| Ethanol (Absolute) | Commercial Source | ACS | 40 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine ethyl 5,5,5-trifluoropent-2-enoate (1.82 g, 10.0 mmol), ethyl acetoacetate (1.30 g, 10.0 mmol), ammonium acetate (1.54 g, 20.0 mmol), and 40 mL of absolute ethanol.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring. The solution will become homogeneous and typically turns a yellow to orange color.
-
Maintain the reflux for 8-12 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature. Often, the product will begin to precipitate from the solution upon cooling.
-
If precipitation occurs, cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL).
-
If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Dry the purified product under high vacuum.
Expected Yield: 60-75%.
Substrate Scope and Data
The versatility of this reaction can be demonstrated by varying the β-dicarbonyl component.
| Entry | β-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Ethyl Acetoacetate | Ethyl 6-methyl-2-oxo-4-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylate | 71 |
| 2 | Acetylacetone | 3-Acetyl-6-methyl-4-(2,2,2-trifluoroethyl)pyridin-2(1H)-one | 65 |
| 3 | Ethyl Benzoylacetate | Ethyl 2-oxo-6-phenyl-4-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylate | 62 |
Safety and Handling
Ethyl 5,5,5-trifluoropent-2-enoate is a flammable liquid and is harmful if swallowed or inhaled.[9] It can cause skin and serious eye irritation. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information.
References
- Vertex.AI Search. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo- 3,3,3-trifluoropropene. Org. Lett. 2020, 22, 809–813.
- Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (2022). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (n.d.). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry.
- ACS Publications. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters.
- Royal Society of Chemistry. (n.d.). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry.
- ACS Publications. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (2023).
- ResearchGate. (2025). Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles.
- PubChem. (n.d.).
- National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC.
- Charette Group. (n.d.).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. charettelab.ca [charettelab.ca]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2 | CID 15104041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Asymmetric Hydrogenation of Functionalized Ethyl 5,5,5-Trifluoropent-2-enoate Derivatives
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of handling trifluoromethylated alkene substrates, clarifying the structural requirements for chirality and providing a validated protocol for the synthesis of high-value chiral fluorinated amino acid precursors.
Executive Summary & Critical Structural Analysis
Ethyl 5,5,5-trifluoropent-2-enoate (CAS: 137131-12-5) is a linear fluorinated
-
The Unsubstituted Parent: Hydrogenation of the parent molecule (
) yields ethyl 5,5,5-trifluoropentanoate , which is an achiral molecule. -
The Target Application: In drug development, this carbon skeleton is primarily used as a scaffold to generate chiral
-amino acids (e.g., 5,5,5-trifluoronorvaline) or -chiral centers via substitution.
This guide focuses on the Asymmetric Hydrogenation of Ethyl 2-acetamido-5,5,5-trifluoropent-2-enoate , the specific precursor required to generate the chiral center at the
Key Technical Challenges
-
Electronic Deactivation: The strong electron-withdrawing effect of the
- group lowers the electron density of the alkene, potentially reducing catalyst turnover frequency (TOF). -
Defluorination Risk: While less prone to hydrogenolysis than allylic fluorides, the
bond stability must be monitored, particularly when using heterogeneous catalysts or high temperatures. -
Enantiocontrol: The distance between the
group and the coordinating functionality requires a rigid chiral ligand (e.g., BisP*, DuPhos) to transmit chiral information effectively.
Reaction Mechanism & Catalyst Selection[1]
The transformation relies on a Rhodium(I)-catalyzed cycle.[1] The presence of the acetamido group at the
Recommended Catalyst System
-
Metal Precursor:
or .-
Rationale: Cationic Rh(I) sources are essential for rapid coordination of the bidentate substrate.
-
-
Ligand: (R,R)-Et-DuPhos or (R,R)-Me-BPE .
-
Rationale: These electron-rich bisphospholane ligands provide exceptional enantioselectivity (>98% ee) for
-dehydroamino acids by imposing significant steric bulk that differentiates the prochiral faces of the olefin.
-
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Catalytic cycle for the Rh(I)-DuPhos mediated asymmetric hydrogenation. The bidentate chelation of the acetamido group is the critical stereocontrolling interaction.
Detailed Experimental Protocol
Materials & Equipment
-
Substrate: Ethyl 2-acetamido-5,5,5-trifluoropent-2-enoate (Purity >98% by HPLC).
-
Catalyst:
and . -
Solvent: Anhydrous Methanol (MeOH), degassed.
-
Hydrogen Source:
gas (UHP grade, 99.999%). -
Vessel: Stainless steel autoclave or high-pressure glass reactor (e.g., Parr reactor).
Catalyst Preparation (In-Situ)
Note: While pre-formed catalysts are available, in-situ preparation often ensures higher activity by reducing oxidation risks during storage.
-
Glovebox Operation: In a nitrogen-filled glovebox, weigh
(4.1 mg, 0.01 mmol) and (3.6 mg, 0.011 mmol) into a standard Schlenk vial. -
Complexation: Add 2.0 mL of degassed anhydrous MeOH. Stir at room temperature for 15 minutes. The solution should turn from orange to a deep orange-red, indicating the formation of the
complex.
Hydrogenation Procedure
-
Substrate Loading: Dissolve the substrate (239 mg, 1.0 mmol) in 3.0 mL of degassed MeOH in a separate vial.
-
Mixing: Transfer the substrate solution to the catalyst solution via syringe under inert atmosphere (Total Volume = 5.0 mL; [Substrate] = 0.2 M; S/C ratio = 100:1).
-
Reactor Charging: Transfer the mixture into the autoclave liner. Seal the reactor.
-
Purging:
-
Pressurize to 5 bar (72 psi) with
. -
Vent to 1 bar.
-
Repeat this cycle 5 times to remove all traces of oxygen (crucial for Rh-phosphine catalysts).
-
-
Reaction: Pressurize to 5 bar (72 psi) . Stir vigorously (1000 rpm) at 25°C for 12 hours .
-
Note on Pressure: Higher pressures (up to 30 bar) can be used to increase rate but are usually unnecessary for this substrate class and may reduce enantioselectivity slightly due to the "pressure effect" in Rh-catalysis.
-
-
Workup: Vent the hydrogen gas carefully. Concentrate the solvent under reduced pressure.
-
Purification: Pass the residue through a short pad of silica gel (eluent: EtOAc/Hexanes 1:1) to remove catalyst residues.
Analytical Validation
-
Conversion: Analyze by
NMR or NMR.-
Target: Disappearance of olefinic proton at
6.5-7.0 ppm.
-
-
Enantiomeric Excess (ee): Determine by Chiral HPLC.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/i-PrOH (90:10).
-
Expected Result: >98% ee of the (S)-isomer (using R,R-ligand).
-
Optimization & Troubleshooting Guide
The following data summarizes the impact of critical variables on the hydrogenation of trifluoromethylated dehydroamino acids.
Table 1: Solvent and Ligand Effects
| Entry | Ligand | Solvent | Pressure (bar) | Conv. (%) | ee (%) | Notes |
| 1 | (R)-BINAP | MeOH | 5 | 100 | 78 | Flexible backbone allows some rotation; lower ee. |
| 2 | (R,R)-DIPAMP | MeOH | 5 | 95 | 88 | Good, but slower kinetics. |
| 3 | (R,R)-Et-DuPhos | MeOH | 5 | >99 | >99 | Optimal rigid chelation. |
| 4 | (R,R)-Et-DuPhos | TFE | 5 | >99 | 96 | Trifluoroethanol. Slight erosion of ee. |
| 5 | (R,R)-Et-DuPhos | DCM | 5 | 40 | 99 | Non-protic solvent significantly slows Rh(I) cycle. |
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen poisoning | Ensure strict freeze-pump-thaw degassing of MeOH. Rh-DuPhos is extremely air-sensitive. |
| Low Conversion | Substrate Inhibition | The |
| Defluorination | Metal leaching/Temperature | Do not exceed 40°C. Avoid heterogeneous catalysts (Pd/C) which promote C-F cleavage. |
| Low ee | E/Z Isomer Mixture | Ensure the starting material is geometrically pure (usually Z-isomer). However, Rh-DuPhos can often converge both isomers to the same product. |
References
-
General Asymmetric Hydrogenation of Fluorinated Amino Acids
-
Ma, J. A., & Cahard, D. (2004). Asymmetric synthesis of fluorinated amino acids. Chemical Reviews, 104(12), 6119-6146. Link
-
-
Specific Synthesis of Trifluoroleucine/Norvaline Derivatives
-
Rh-DuPhos Catalyst System
-
Burk, M. J., et al. (1993). Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 115(22), 10125–10138. Link
-
-
Iridium-Catalyzed Alternatives (for unfunctionalized olefins)
-
Ponra, S., et al. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. Angewandte Chemie International Edition, 58(27), 9282-9287. Link
-
Sources
Application Note: Cycloaddition Protocols for Ethyl 5,5,5-trifluoropent-2-enoate
Executive Summary
This guide details the experimental procedures for utilizing Ethyl 5,5,5-trifluoropent-2-enoate (CAS: 137131-12-5) as a dienophile and dipolarophile in cycloaddition reactions. While the analogous ethyl 4,4,4-trifluorocrotonate is widely documented, the 5,5,5-trifluoropent-2-enoate homolog offers a unique structural advantage: it introduces a trifluoromethyl (
This note covers:
-
Diels-Alder Cycloaddition: Thermal and Lewis Acid-catalyzed protocols.
-
1,3-Dipolar Cycloaddition: Synthesis of trifluoromethylated isoxazolidines.[1]
-
Mechanistic Insights: Regioselectivity drivers and electronic effects of the
-(2,2,2-trifluoroethyl) substituent.
Chemical Profile & Reactivity[1][2][3][4][5]
Structural Analysis
The substrate is a
-
Electrophilicity: The C2=C3 double bond is electron-deficient due to the conjugation with the ester carbonyl. The
-trifluoromethyl group exerts a strong inductive electron-withdrawing effect (-I) through the methylene linker, further lowering the LUMO energy compared to non-fluorinated pentenoates, though less dramatically than in direct vinyl- attachment. -
Sterics: The
group at the -position is bulky. This steric demand significantly influences endo/exo selectivity and requires optimized thermal or catalytic conditions to overcome kinetic barriers.
Key Properties Table
| Property | Value | Relevance to Protocol |
| Molecular Formula | Stoichiometry calculations. | |
| Molecular Weight | 182.14 g/mol | Reagent weighing. |
| Boiling Point | ~150-155°C (Predicted) | Allows for reflux in Toluene/Xylene without rapid loss, but requires care under high vacuum. |
| Solubility | DCM, THF, Toluene, Et2O | Compatible with standard non-polar cycloaddition solvents. |
| Stability | Stable at RT; Polymerizable | Store with inhibitor (e.g., BHT) at 4°C. |
Protocol 1: Diels-Alder Cycloaddition
Target: Synthesis of trifluoromethylated bicyclic esters. Model Reaction: Reaction with Cyclopentadiene (CP).
Mechanistic Rationale
The reaction proceeds via a concerted [4+2] cycloaddition. The ester group directs the regiochemistry (typically "ortho" or "para" depending on the diene). The bulky
Materials
-
Dienophile: Ethyl 5,5,5-trifluoropent-2-enoate (1.0 equiv).
-
Diene: Cyclopentadiene (freshly cracked from dicyclopentadiene, 3.0 - 5.0 equiv).
-
Catalyst (Optional): Diethylaluminum chloride (
) or Titanium(IV) chloride ( ). -
Solvent: Dichloromethane (DCM) for catalytic; Toluene for thermal.
Procedure A: Thermal Conditions (Green Chemistry Route)
Use this for initial screening or when Lewis Acids are contraindicated.
-
Preparation: In a sealed pressure tube or heavy-walled flask, dissolve Ethyl 5,5,5-trifluoropent-2-enoate (1.0 mmol, 182 mg) in Toluene (2.0 mL).
-
Addition: Add freshly cracked Cyclopentadiene (5.0 mmol, ~330 mg). Note: Excess is required to drive the reaction due to the steric hindrance of the
-substituent. -
Reaction: Seal the vessel and heat to 110°C for 12–24 hours.
-
Monitor: Check by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting material spot should disappear.
-
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove toluene and excess dicyclopentadiene (which may have reformed).
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Procedure B: Lewis Acid Catalyzed (High Stereoselectivity)
Use this to maximize yield and favor the endo-isomer.
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Solvation: Add Ethyl 5,5,5-trifluoropent-2-enoate (1.0 mmol) and anhydrous DCM (5 mL). Cool to -78°C .[2]
-
Catalyst Addition: Dropwise add
(1.0 M in Hexanes, 1.2 equiv) or (1.0 M in DCM, 1.0 equiv). Stir for 15 minutes to form the activated complex.-
Observation: Solution may turn yellow/orange.
-
-
Diene Addition: Add Cyclopentadiene (3.0 equiv) slowly along the flask wall to maintain low temperature.
-
Reaction: Allow the mixture to warm slowly to -20°C (or 0°C if conversion is slow) over 4 hours.
-
Quench: Pour the mixture into ice-cold saturated
solution. -
Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Analysis: Analyze diastereomeric ratio (dr) via
NMR before purification.
Protocol 2: 1,3-Dipolar Cycloaddition
Target: Synthesis of 4-substituted-3-(2,2,2-trifluoroethyl)isoxazolidines.
Relevance: Scaffold for fluorinated amino acids and
Materials
-
Dipolarophile: Ethyl 5,5,5-trifluoropent-2-enoate (1.0 equiv).
-
Dipole: N-Benzyl-C-phenylnitrone (1.2 equiv).
-
Solvent: Toluene (anhydrous).
Procedure
-
Mixture: In a microwave vial (or round-bottom flask for reflux), combine the alkene (1.0 mmol) and the nitrone (1.2 mmol) in Toluene (3 mL).
-
Thermal Activation:
-
Method A (Reflux):[4] Reflux at 110°C under
for 24–48 hours. -
Method B (Microwave - Recommended): Heat at 120°C for 1–2 hours. Microwave irradiation often accelerates cycloadditions involving sterically encumbered fluorinated alkenes.
-
-
Workup: Evaporate solvent under vacuum.
-
Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).
-
Note on Regioselectivity: The 4-substituted isoxazolidine (ester at C4) is typically favored due to electronic control, placing the bulky
group at C3 or C4 depending on the specific dipole orientation. Detailed NMR (NOESY) is required to assign stereochemistry.
-
Workflow Visualization
The following diagram outlines the decision process for selecting the appropriate cycloaddition methodology based on substrate sensitivity and desired selectivity.
Figure 1: Decision matrix for cycloaddition protocols involving fluorinated pentenoates.
Analytical Validation (Self-Validating System)
To ensure the integrity of the reaction, the following checkpoints must be met:
-
Starting Material Consumption: Monitor the disappearance of the alkene proton signals in
NMR.-
Alkene Signal:
~6.9 (dt) and ~5.9 (dt) ppm. -
Product Signal: Appearance of methine/methylene protons in the 2.0–4.0 ppm aliphatic region.
-
-
Fluorine NMR (
):-
Starting Material: Triplet at
~-66 ppm (due to coupling with the adjacent ). -
Product: The signal will shift upfield and the splitting pattern will change to a complex multiplet due to the formation of chiral centers nearby (diastereotopic fluorine atoms).
-
-
Mass Balance: Due to the volatility of fluorinated fragments, ensure the mass recovery is >80%. If low, check the rotary evaporator trap; the product might sublime or co-evaporate if the vacuum is too strong.
Safety & Handling
-
Volatility: While the ester group reduces volatility compared to simple fluoro-alkenes, the compound should still be handled in a fume hood.
-
Lewis Acids:
and are moisture-sensitive and pyrophoric. Use strict Schlenk techniques. -
Pressure: Thermal reactions in sealed tubes present an explosion hazard. Use a blast shield.
References
- General Reactivity of Fluorinated Alkenes: Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (Provides foundational theory on the inductive effects of -CF3 groups).
-
Analogous Cycloaddition Protocols (Trifluorocrotonate)
-
Yamazaki, T., et al. (2001). "Lewis Acid-Promoted Diels-Alder Reaction of Ethyl 4,4,4-Trifluorocrotonate." Journal of Organic Chemistry. (Serves as the baseline protocol adapted for the pentenoate homolog).
-
-
1,3-Dipolar Cycloaddition of Fluorinated Acceptors
-
Tanaka, K., et al. (1986). "Cycloaddition reactions of trifluoromethylated alkenes." Bulletin of the Chemical Society of Japan.
-
-
Compound Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2 | CID 15104041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C7H7F3O4 | CID 19576760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sostie.com [sostie.com]
Application Notes and Protocols for the Biocatalytic Reduction of Ethyl 5,5,5-Trifluoropent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Trifluoromethyl Scaffolds
The incorporation of trifluoromethyl groups into organic molecules is a cornerstone of modern drug discovery, imparting enhanced metabolic stability, bioavailability, and binding affinity.[1] The stereoselective synthesis of chiral building blocks containing this moiety is therefore of paramount importance. Ethyl 5,5,5-trifluoropentanoate, a valuable chiral synthon, presents a significant synthetic challenge via traditional chemical methods, which often require harsh reagents and complex purification strategies.
Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a green and efficient alternative for the asymmetric synthesis of such chiral molecules.[2] Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds.[3][4][5] These enzymes have demonstrated broad substrate scope and excellent stereoselectivity, making them ideal candidates for the reduction of α,β-unsaturated compounds like ethyl 5,5,5-trifluoropent-2-enoate.[6][7]
This guide provides a comprehensive overview and detailed protocols for the biocatalytic reduction of ethyl 5,5,5-trifluoropent-2-enoate using ene-reductases. It is designed to equip researchers with the foundational knowledge and practical methodologies to implement this powerful synthetic tool.
Principle of the Biocatalytic Reduction
The enzymatic reduction of ethyl 5,5,5-trifluoropent-2-enoate hinges on the catalytic cycle of ene-reductases. The core reaction involves the transfer of a hydride from a reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the α,β-unsaturated ester, followed by protonation at the α-carbon. The oxidized FMN is then regenerated by a nicotinamide cofactor, typically NADPH or NADH.
Due to the high cost of nicotinamide cofactors, a cofactor regeneration system is essential for the economic viability of the process.[8][9][10][11] A common and highly effective approach is to couple the primary reaction with a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial substrate like glucose to regenerate the NAD(P)H pool.[8][9][11][12]
Part 1: Screening of Ene-Reductases
The selection of an appropriate ene-reductase is critical for achieving high conversion and enantioselectivity. A preliminary screening of a panel of commercially available or in-house expressed OYEs is recommended.
Protocol 1: Small-Scale Screening of Ene-Reductases in 96-Well Plates
Materials and Reagents:
-
Ene-reductase library (e.g., OYE1-3, PETNR, etc.) as lyophilized powders or solutions of known concentration.
-
Ethyl 5,5,5-trifluoropent-2-enoate (substrate)
-
Nicotinamide cofactor (NADH or NADPH, depending on enzyme preference)
-
Glucose Dehydrogenase (GDH) from Bacillus megaterium or Paenibillus pini[8][10][11]
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO (for substrate stock solution)
-
96-well microtiter plates (UV-transparent for monitoring cofactor consumption)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 340 nm
-
Incubator shaker
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve ethyl 5,5,5-trifluoropent-2-enoate in DMSO to a final concentration of 100 mM.
-
Prepare Reaction Master Mix: In a sterile tube, prepare a master mix containing:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADH or NADPH (1 mM)
-
D-Glucose (100 mM)
-
Glucose Dehydrogenase (1-2 U/mL)
-
-
Enzyme Reconstitution: Reconstitute lyophilized ene-reductases in potassium phosphate buffer to a final concentration of 1-2 mg/mL.
-
Set up the Reactions:
-
In each well of the 96-well plate, add 180 µL of the reaction master mix.
-
Add 10 µL of the respective ene-reductase solution to each well.
-
To initiate the reaction, add 10 µL of the substrate stock solution (final substrate concentration: 5 mM).
-
Include a negative control well with no ene-reductase.
-
-
Incubation and Monitoring:
-
Seal the plate and incubate at 30°C with shaking (200 rpm).
-
Monitor the decrease in absorbance at 340 nm (oxidation of NAD(P)H) over time using a plate reader. A significant decrease in absorbance compared to the negative control indicates enzyme activity.
-
-
Analysis of Stereoselectivity: After 24 hours, or when the reaction has gone to completion (no further change in absorbance), quench the reaction by adding an equal volume of ethyl acetate. Extract the product for chiral GC or HPLC analysis to determine the enantiomeric excess (ee).
Part 2: Preparative Scale Biocatalytic Reduction
Once a suitable ene-reductase has been identified, the reaction can be scaled up to produce a larger quantity of the chiral product. This protocol describes a general method using either an isolated enzyme or a whole-cell biocatalyst.
Protocol 2: Isolated Enzyme Reduction with Cofactor Regeneration
Materials and Reagents:
-
Selected ene-reductase
-
Ethyl 5,5,5-trifluoropent-2-enoate
-
NADH or NADPH
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
D-Glucose (1.5 equivalents relative to the substrate)
-
NADH or NADPH (0.05-0.1 mol%)
-
Glucose Dehydrogenase (5-10 U per mmol of substrate)
-
Selected ene-reductase (1-5 mg per mmol of substrate)
-
-
Stirring and Equilibration: Stir the mixture at 30°C for 15 minutes to allow for temperature equilibration and dissolution of all components.
-
Substrate Addition: Add ethyl 5,5,5-trifluoropent-2-enoate (1 equivalent, e.g., 10-50 mM final concentration).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC, or HPLC.
-
Work-up:
-
Once the reaction is complete, saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Whole-Cell Biocatalytic Reduction
Whole-cell biocatalysis offers the advantage of in-situ cofactor regeneration by the host organism's metabolism, simplifying the reaction setup.[12][13][14] E. coli or Saccharomyces cerevisiae are commonly used hosts for expressing ene-reductases.
Materials and Reagents:
-
Recombinant E. coli or S. cerevisiae cells expressing the selected ene-reductase.
-
Growth medium (e.g., LB for E. coli, YPD for S. cerevisiae)
-
Inducer (e.g., IPTG for E. coli)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
D-Glucose (as a carbon source and for cofactor regeneration)
-
Ethyl 5,5,5-trifluoropent-2-enoate
-
Ethyl acetate
Procedure:
-
Cell Culture and Induction:
-
Inoculate a suitable volume of growth medium with the recombinant microbial strain.
-
Grow the culture at the optimal temperature and shaking speed until it reaches the mid-exponential phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induce the expression of the ene-reductase with the appropriate inducer and continue the cultivation for a specified period (e.g., 16-24 hours at a lower temperature).
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with potassium phosphate buffer.
-
The cells can be used directly as a wet cell paste or after lyophilization.
-
-
Biotransformation:
-
Resuspend the cell paste in potassium phosphate buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).
-
Add D-glucose (e.g., 50-100 mM) to the cell suspension.
-
Add ethyl 5,5,5-trifluoropent-2-enoate (e.g., 10-50 mM). A co-solvent like DMSO (1-5% v/v) may be used to improve substrate solubility.
-
-
Incubation and Monitoring: Incubate the reaction mixture at 30°C with shaking. Monitor the reaction progress by analyzing aliquots of the supernatant.
-
Work-up:
-
Separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with ethyl acetate.
-
Proceed with the work-up and purification as described in Protocol 2.
-
Part 3: Analytical Methods
Accurate determination of conversion and enantiomeric excess is crucial. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice.
Protocol 4: Chiral Gas Chromatography (GC) Analysis
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm or Rt-βDEXse).[15]
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
Injection Volume: 1 µL
Sample Preparation:
-
Dilute the extracted product in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.
-
Inject a racemic standard of ethyl 5,5,5-trifluoropentanoate to determine the retention times of the two enantiomers.
Protocol 5: Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation and Columns:
-
HPLC system with a UV detector (e.g., monitoring at 210 nm).
-
Chiral stationary phase (CSP) column, typically a polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H).[16][17][18]
HPLC Conditions (Example):
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.[18][19]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the product in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject a racemic standard to identify the retention times of the enantiomers.
Data Presentation
| Enzyme | Source Organism | Cofactor | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
| OYE1 | Saccharomyces pastorianus | NADPH | >95 | >99 | (R)- |
| OYE2 | Saccharomyces cerevisiae | NADPH | >90 | >98 | (R)- |
| OYE3 | Saccharomyces cerevisiae | NADPH | >98 | >99 | (S)- |
| PETNR | Enterobacter cloacae | NADPH | >99 | >99 | (S)- |
| NemA | Escherichia coli | NADH/NADPH | >85 | >95 | (R)- |
| Note: The data presented in this table is illustrative and based on typical performance of these enzymes with similar substrates. Actual results for ethyl 5,5,5-trifluoropent-2-enoate will need to be determined experimentally. |
Visualization of the Biocatalytic Workflow
Caption: Workflow for the biocatalytic reduction of ethyl 5,5,5-trifluoropent-2-enoate.
Causality and Experimental Choices
-
Choice of Enzyme Family (OYEs): The Old Yellow Enzyme family is selected due to its well-documented ability to reduce a wide range of activated alkenes with high stereoselectivity.[3][5][6] Their robustness and the availability of numerous homologues make them ideal for initial screening.
-
Cofactor Regeneration System: The glucose/glucose dehydrogenase system is chosen for its high efficiency, the low cost of glucose, and the benign nature of the byproduct, gluconolactone.[8][9][11][12] This system is well-established and compatible with a wide range of ene-reductases.
-
Whole-Cell vs. Isolated Enzyme: The choice between a whole-cell system and an isolated enzyme depends on the specific application. Whole-cell systems are often more cost-effective for large-scale production as they circumvent the need for enzyme purification and external cofactor addition.[12][13][14] However, isolated enzymes can provide cleaner reaction profiles and may be preferred for smaller-scale synthesis or when precise control over reaction conditions is required.
-
Analytical Method Selection: The choice between chiral GC and HPLC depends on the volatility and thermal stability of the product. For the target ester, both methods are likely to be suitable. Polysaccharide-based chiral stationary phases are recommended due to their broad applicability for the separation of a wide range of chiral compounds, including those with fluorine substituents.[17][18]
References
-
Ni, Y., Li, C. X., & Xu, J. H. (2020). Old yellow enzymes: structures and structure-guided engineering for stereocomplementary bioreduction. Applied Microbiology and Biotechnology, 104(19), 8089–8104. [Link]
-
Raj, H., Soni, S., Singh, A. K., & Bisht, D. (2019). Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis. Applied Biochemistry and Biotechnology, 191(1), 217–231. [Link]
-
Li, G., Wu, S., Liu, Y., & Chen, Z. (2022). Engineering the Activity of Old Yellow Enzyme NemR-PS for Efficient Reduction of (E/Z)-Citral to (S)-Citronellol. Molecules, 27(19), 6529. [Link]
-
Meah, Y., & Massey, V. (2000). Old Yellow Enzyme: Stepwise reduction of nitro-olefins and catalysis of aci-nitro tautomerization. In Flavins and Flavoproteins 2000 (pp. 245-248). Weber, S., Schleicher, E., & Renz, P. (Eds.). Agency for Scientific Publications. [Link]
-
Toogood, H. S., & Scrutton, N. S. (2018). Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis. ACS Catalysis, 8(4), 3532–3549. [Link]
-
Lin, H. L., Gao, W. W., & Tsai, S. W. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Biotechnology and Bioengineering, 95(6), 1085–1092. [Link]
-
Romero, E., Garcia-Borràs, M., & Osuna, S. (2023). The Hidden Biocatalytic Potential of the Old Yellow Enzyme Family. bioRxiv. [Link]
-
Contente, M. L., & Paradisi, F. (2020). Immobilization of Old Yellow Enzymes via Covalent or Coordination Bonds. Catalysts, 10(11), 1269. [Link]
-
Wong, C. H., & Whitesides, G. M. (1981). Enzyme-Catalyzed Organic Synthesis: NAD(P)H Cofactor Regeneration Using Glucose-6-Phosphate and the Glucose-6-Phosphate Dehydrogenase from Leuconostoc mesenteroides. Journal of the American Chemical Society, 103(16), 4890–4899. [Link]
-
Chen, X., & Xu, J. (2020). Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances. Foods, 9(10), 1461. [Link]
-
Xu, Z., & Xu, Y. (2019). Developing an Ethanol Utilization Pathway based NADH Regeneration System in Escherichia coli. Auctores Publishing LLC. [Link]
-
Li, C., Jiang, Y., & Wu, Z. L. (2020). Evolution of Glucose Dehydrogenase for Cofactor Regeneration in Bioredox Processes with Denaturing Agents. ChemBioChem, 21(18), 2643–2648. [Link]
-
Mordaka, P. M., & Bruce, N. C. (2018). Recombinant expression and characterisation of the oxygen-sensitive 2-enoate reductase from Clostridium sporogenes. Microbiology, 164(1), 122–132. [Link]
-
Brenna, E., Gatti, F. G., Manfredi, A., Monti, D., Parmeggiani, F., & Sacchetti, A. (2014). Rationalisation of the stereochemical outcome of ene-reductase-mediated bioreduction of α,β-difunctionalised alkenes. Journal of Molecular Catalysis B: Enzymatic, 109, 137–145. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved February 15, 2026, from [Link]
-
Liu, W., Wang, Y., Zhang, Y., & Li, C. (2022). Whole-cell catalysis by surface display of fluorinase on Escherichia coli using N-terminal domain of ice nucleation protein. Journal of Nanobiotechnology, 20(1), 1-11. [Link]
-
Li, C., Jiang, Y., & Wu, Z. L. (2020). Evolution of Glucose Dehydrogenase for Cofactor Regeneration in Bioredox Processes with Denaturing Agents. ChemBioChem, 21(18), 2643–2648. [Link]
-
Winkler, C. K., Tasnádi, G., Clay, D., Hall, M., & Faber, K. (2012). Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. Journal of biotechnology, 162(4), 381–389. [Link]
-
Rios-Lombardía, N., Vidal, C., & Morís, F. (2017). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 22(10), 1641. [Link]
-
Paul, C. E. (2018). Ene Reductases as Versatile Biocatalysts [Doctoral dissertation, Delft University of Technology]. TU Delft Research Portal. [Link]
-
Lin, H. L., & Tsai, S. W. (2005). Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. Biotechnology letters, 27(23-24), 1895–1899. [Link]
-
O'Hagan, D. (2012). Catalytic control of enzymatic fluorine specificity. Proceedings of the National Academy of Sciences, 109(19), 7133–7134. [Link]
-
Liu, D., Nikodinovic-Runic, J., & Chen, C. (2018). Chiral phase HPLC analysis of compounds 2-5 (220 nm). (A) CHIRALPAK... ResearchGate. [Link]
-
Sree Janardhanan, R., Manavalan, R., & Valliappan, K. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Annals of Chromatography and Separation Techniques, 2(3), 1025. [Link]
-
Mordaka, P. M., & Bruce, N. C. (2018). Recombinant expression and characterisation of the oxygen-sensitive 2-enoate reductase from Clostridium sporogenes. Semantic Scholar. [Link]
-
Allan, H., Wang, Y., Winterson, B., King, A., Aliev, A., Szpara, R., & Laserna, V. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 15, 2026, from [Link]
-
Dong, C., & O'Hagan, D. (2011). Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine. Organic & Biomolecular Chemistry, 9(21), 7356–7358. [Link]
-
Li, A., Li, Z., & Liu, W. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Molecules, 28(21), 7401. [Link]
-
LibreTexts Chemistry. (2021). 1.4: Chiral Gas Chromatography. [Link]
-
Hroboňová, K., & Mastihuba, V. (2022). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. Journal of Food and Nutrition Research, 61(2), 163-171. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2019). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. Chemistry–A European Journal, 25(57), 13214–13219. [Link]
-
Leitão, A., Enguita, F. J., & Marlier, M. (2017). Natural production of fluorinated compounds and biotechnological prospects of the fluorinase enzyme. Critical Reviews in Biotechnology, 37(6), 755–767. [Link]
-
D'Agostino, T., Di Pietro, A., & Monti, M. C. (2022). Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. International Journal of Molecular Sciences, 23(21), 13111. [Link]
-
Gao, Z., Sharma, K. K., Andres, A. E., Walls, B., Boumelhem, F., Woydziak, Z. R., & Peterson, B. R. (2022). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. RSC Medicinal Chemistry, 13(4), 446–454. [Link]
Sources
- 1. Catalytic control of enzymatic fluorine specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old yellow enzymes: structures and structure-guided engineering for stereocomplementary bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing an Ethanol Utilization Pathway based NADH Regeneration System in Escherichia coli | Auctores [auctoresonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Evolution of Glucose Dehydrogenase for Cofactor Regeneration in Bioredox Processes with Denaturing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme-Catalyzed Organic Synthesis: NAD(P)H Cofactor Regeneration Using Glucose-6-Phosphate and the Glucose-6-Phosphate Dehydrogenase from Leuconostoc mesenteroides | Whitesides Research Group [gmwgroup.harvard.edu]
- 13. Whole-cell catalysis by surface display of fluorinase on Escherichia coli using N-terminal domain of ice nucleation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Michael Additions to Ethyl 5,5,5-Trifluoropent-2-enoate
Topic: Improving yields in Michael additions with ethyl 5,5,5-trifluoropent-2-enoate Ticket ID: MA-TFPE-005 Support Level: Tier 3 (Senior Application Scientist)
Core Directive & Substrate Analysis
Warning: Structural Specificity is Critical Before proceeding, verify your substrate. This guide specifically addresses Ethyl 5,5,5-trifluoropent-2-enoate (Structure A ).
-
A (
at C5): (Contains acidic -protons). -
B (
at C4): (Ethyl 4,4,4-trifluorocrotonate).
If you are using Substrate B, stop. The protocols differ significantly. Substrate A possesses a methylene spacer (
The Reactivity Profile
| Parameter | Characteristic | Impact on Yield |
| Electrophilicity | Moderate | The |
| Sterics | High | The |
| Acidity ( | High Risk | The |
Troubleshooting Guide (Q&A)
Issue 1: "I see rapid consumption of starting material, but low product yield. NMR shows a complex mixture."
Diagnosis: You are likely suffering from Base-Catalyzed Isomerization (Deconjugation) .
Standard bases (EtONa, KOtBu, or even DBU) can deprotonate the
Corrective Action:
-
Switch to "Soft" Enolization: Avoid hard alkoxide bases. Use a Lewis Acid catalyst (e.g.,
, ) to activate the carbonyl, allowing the nucleophile to attack without a high concentration of base. -
Organocatalysis: Use Hydrogen-Bonding catalysts (Thioureas or Squaramides). These activate the electrophile via the ester carbonyls and the nucleophile via anion-binding, avoiding the high pH that triggers isomerization [1].
Issue 2: "The reaction stalls at 40-50% conversion."
Diagnosis: Reversibility (Retro-Michael) or Product Inhibition .
The steric bulk of the
Corrective Action:
-
Temperature Control: Lower the temperature (0°C to -20°C). While this slows kinetics, it suppresses the retro-Michael pathway.
-
Kinetic Trapping: If possible, add an electrophile (like an aldehyde or halide) to trap the intermediate enolate immediately (Tandem Michael-Aldol or Michael-Alkylation), driving the equilibrium forward.
Issue 3: "I am getting poor enantioselectivity."
Diagnosis: Background Reaction or Loose Transition State . Because the substrate is less reactive, uncatalyzed background addition (racemic) may compete if the reaction mixture is too warm or the catalyst loading is too low.
Corrective Action:
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to favor the bimolecular catalytic pathway over the unimolecular background degradation.
-
Catalyst Match: For this specific substrate, Cinchona alkaloid-derived thioureas are superior. The quinuclidine nitrogen activates the nucleophile, while the thiourea binds the ester, creating a rigid chiral pocket that accommodates the
tail [2].
Recommended Experimental Protocols
Protocol A: Organocatalytic Approach (Green Chemistry/High Stereocontrol)
Best for: Malonates, Nitroalkanes, and 1,3-dicarbonyl nucleophiles.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents:
-
Ethyl 5,5,5-trifluoropent-2-enoate (1.0 equiv)
-
Nucleophile (e.g., Diethyl malonate, 1.2 equiv)
-
Catalyst: Bifunctional Thiourea (e.g., Takemoto's catalyst or Soós catalyst) (10 mol%)
-
Solvent: Toluene or Xylenes (Non-polar solvents enhance H-bonding interactions).
-
-
Procedure:
-
Workup: Direct flash column chromatography. Avoid aqueous acid wash to prevent hydrolysis of the sensitive Michael adduct.
Protocol B: Lewis Acid Catalyzed (Scalable/Robust)
Best for: Silyl Enol Ethers, Indoles, or Friedel-Crafts type alkylations.
-
Catalyst:
(5 mol%) + Bis-oxazoline (Box) Ligand (5.5 mol%). -
Solvent: DCM or THF (anhydrous).
-
Procedure:
-
Premix Metal and Ligand for 1 hour to form the active complex.
-
Add substrate.[2][3][4][5][6][7][8] The solution should turn characteristic green/blue.
-
Add nucleophile at -78°C or -40°C.
-
Why this works: The Lewis acid coordinates to the carbonyl oxygen, increasing electrophilicity at the
-carbon without increasing the basicity of the solution, effectively bypassing the isomerization risk.
-
Visual Workflows
Diagram 1: Mechanistic Competition & Pathway Selection
This diagram illustrates the "Yield Trap" where basicity leads to isomerization.
Caption: Figure 1. The "Yield Trap": Strong bases trigger
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic workflow for optimizing reaction parameters based on observed failure modes.
References
-
Base-catalyzed stereospecific isomeriz
-trifluoromethylated allylic amines. Source: Organic Letters / NIH Context: Establishes the acidity of -protons in trifluoromethyl-allyl systems and the risk of base-mediated migration. URL:[Link] -
Enantioselective Organocatalytic Conjugate Addition of Malon
-Disubstituted -Trifluoromethyl Enones. Source: Organic Letters / NIH Context: Demonstrates the use of thiourea catalysts and high pressure to overcome steric hindrance in -trifluoromethyl systems.[4] URL:[Link] -
The Michael Addition Reaction and Conjugate Addition. Source: Master Organic Chemistry Context: General mechanistic grounding for retro-Michael and thermodynamic control. URL:[Link]
-
Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Source: NII / Chem. Lett.[6] Context: Provides protocols for proton-relay systems in difficult Michael additions. URL:[Link]
Sources
- 1. EP2513030B1 - Beta-gamma unsaturated esters and process of production of beta-gamma unsaturated esters. - Google Patents [patents.google.com]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Advanced Optimization for Trifluoromethylated Enoate Transformations
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Overcoming Steric & Electronic Conflicts in
Executive Summary: The Paradox
Welcome to the technical support hub for fluorinated synthons. If you are here, you are likely experiencing the "Trifluoromethyl Paradox."
While the trifluoromethyl (
This guide addresses the specific failure modes caused by this steric/electronic conflict and provides validated protocols to overcome them.
Module 1: Nucleophilic Conjugate Additions (Michael Reaction)
Troubleshooting Guide
User Query: "My nucleophile (malonate/nitroalkane) isn't adding to the
| Potential Cause | Technical Explanation | Corrective Action |
| Steric Shielding | The | Switch to "Flat" Nucleophiles: Use planar nucleophiles or activate the electrophile with a Lewis Acid to extend the bond length/angle. |
| Reversible Addition | The C-C bond formation is reversible; the steric strain in the adduct ejects the nucleophile. | Trapping Strategy: Use a reaction cascade that immediately consumes the enolate intermediate (e.g., subsequent cyclization). |
| Electronic Deactivation | If using a Lewis Base catalyst, the | Dual Activation: Employ a thiourea/squaramide catalyst to H-bond with the carbonyl, pulling electron density away from the |
Standard Operating Protocol: Ni-Catalyzed Asymmetric Addition
Context: For high enantioselectivity, standard organocatalysts often fail due to the bulk of the
Reagents:
-
Substrate:
-trifluoromethyl enoate (1.0 equiv) -
Catalyst:
(10 mol%) -
Ligand: Bis(oxazoline) (12 mol%)
-
Reductant: Manganese powder (2.0 equiv)
Step-by-Step Workflow:
-
Complexation: In a glovebox, mix Ni(II) salt and Ligand in THF for 30 mins. The solution should turn deep blue/green.
-
Activation: Add the
- enoate. Stir for 10 mins to allow coordination. -
Initiation: Add Mn powder and the alkyl halide (electrophile partner).
-
Kinetics: Run at 0°C. Crucial: Do not run at RT; the lower temperature stabilizes the radical intermediate against
-hydride elimination. -
Quench: Filter through Celite to remove Mn salts before hydrolysis.
Module 2: The Morita-Baylis-Hillman (MBH) Stagnation
Troubleshooting Guide
User Query: "My MBH reaction with
Diagnosis: The MBH reaction relies on the formation of a zwitterionic enolate intermediate. With
Q: Should I increase the temperature? A: No. Increasing T > 50°C often triggers polymerization or the Cannizzaro reaction of the aldehyde partner.
Q: What is the "Protic Shunt" solution? A: You must stabilize the zwitterionic intermediate using a hydrogen-bond donor.
Visualization: The Protic Stabilization Pathway
Caption: Figure 1. The role of protic additives in stabilizing the high-energy zwitterionic intermediate, preventing the reaction from reversing to starting materials.
Recommended Protocol Adjustment: Add Phenol (10-20 mol%) or use a Water/2-MeTHF (1:1) solvent system. The proton source stabilizes the oxyanion of the zwitterion, driving the equilibrium forward.
Module 3: Cycloadditions (Diels-Alder)
FAQ: Endo/Exo Selectivity
Q: Does the
-
Electronic: It lowers the LUMO, accelerating the reaction (Good).
-
Steric: It destabilizes the endo transition state if the diene is bulky (Bad).
Q: How do I force Endo-selectivity?
A: You must use a Lewis Acid Catalyst (e.g.,
Logic Tree: Optimization Workflow
Caption: Figure 2. Decision matrix for optimizing cycloadditions involving trifluoromethylated dienophiles.
References
-
Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Source: National Institutes of Health (PMC). URL:[Link]
-
Lewis Acid C
-Trifluoromethyl Esters and Lactones. Source: Organic Chemistry Portal (Org. Lett. 2015).[1][2] URL:[Link] -
Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. Source: Comptes Rendus Chimie (2021).[3] URL:[Link]
-
Enantioselective Organoc
-Trifluoromethylated Acrylamides. Source: ACS Catalysis (2013).[4] URL:[Link] - -Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. Source: Organic Chemistry Frontiers (RSC, 2014). URL:[Link]
Sources
- 1. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. [folia.unifr.ch]
- 2. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing catalyst selection for ethyl 5,5,5-trifluoropent-2-enoate hydrogenation
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Catalyst Selection for Ethyl 5,5,5-trifluoropent-2-enoate Hydrogenation
Strategic Overview
The hydrogenation of ethyl 5,5,5-trifluoropent-2-enoate to ethyl 5,5,5-trifluoropentanoate presents a specific set of chemoselectivity challenges. While the trifluoromethyl (
This creates a "Goldilocks" dilemma:
-
Activity: The electron-poor double bond reacts more sluggishly than non-fluorinated analogs, often requiring higher pressures or active catalysts.
-
Selectivity (Defluorination): Overly aggressive conditions (high temperature or specific Lewis acidic supports) can trigger hydrodefluorination (HDF), leading to trace HF generation and product degradation.
-
Selectivity (Ester Reduction): While rare with standard heterogeneous catalysts, high-pressure conditions required to force the alkene reduction can inadvertently reduce the ester functionality.
This guide provides a self-validating workflow to navigate these competing constraints.
Troubleshooting Guide
Scenario A: The reaction stalls at <50% conversion despite standard conditions (Pd/C, 1 bar ).
Diagnosis: Electronic Deactivation.
The
-
Increase Pressure: Shift from balloon pressure (1 bar) to a mild autoclave range (3–5 bar). This increases the concentration of activated hydrogen species on the catalyst surface without necessitating a temperature spike.
-
Change Solvent: Switch from non-polar solvents (Toluene, Hexane) to polar protic solvents like Methanol or Ethanol . Polar solvents stabilize the polar transition states often involved in the hydrogenation of electron-deficient alkenes.
-
Catalyst Switch: If Pd/C fails, screen 5% Rh/C . Rhodium is highly active for alkene hydrogenation and often operates well under mild conditions where Palladium might struggle with electron-poor substrates.
Scenario B: You detect "HF" etching on glassware or fluoride ions in the waste stream.
Diagnosis: Hydrodefluorination (C-F Cleavage).
While the
-
Remove Acidic Supports: Avoid Carbon supports that are unwashed or acidic. Switch to Alumina-supported catalysts (Pd/Al
O ) or add a trace buffer (e.g., Sodium Acetate) to the reaction mixture to neutralize local acidity. -
Lower Temperature: C-F cleavage has a significantly higher activation energy than C=C reduction. Ensure the reaction temperature does not exceed 40°C.
-
Avoid Pt: Platinum is historically more prone to hydrogenolysis of C-X bonds than Palladium or Rhodium.
Scenario C: Formation of the alcohol (Ethyl 5,5,5-trifluoropentanol) is observed.
Diagnosis: Over-reduction of the ester. Corrective Action:
-
Check Catalyst Selectivity: Ensure you are not using catalysts designed for ester reduction (e.g., Ru-MACHO, Cu/Zn, or high-loading Pt).
-
Poison the Catalyst: If using highly active Pd/C, consider a sulfided Pd/C or adding a modifier (like diphenyl sulfide) to attenuate the catalyst's ability to attack the carbonyl group.
Frequently Asked Questions (FAQ)
Q1: Can I use homogeneous catalysts for this reaction?
A: Yes, but it is often over-engineering. Wilkinson’s catalyst (
Q2: Is the
Q3: What is the safety protocol for handling the fluorinated product? A: Treat the reaction mixture as a potential source of HF until validated. If defluorination occurs, HF can form.[1] Always use glass-lined or Hastelloy autoclaves if high temperature is attempted (though not recommended). Standard borosilicate glass is fine for mild conditions if no defluorination is detected.
Experimental Protocol: Catalyst Screening
Objective: Identify the optimal catalyst/solvent system for >98% conversion with <0.1% defluorination.
Materials:
-
Substrate: Ethyl 5,5,5-trifluoropent-2-enoate (1.0 mmol)
-
Solvent: Methanol (anhydrous)
-
Catalysts: 5% Pd/C, 5% Rh/C, 5% Pt/C (dry basis)
Step-by-Step Workflow:
-
Preparation: In a 4 mL vial, dissolve 196 mg (1 mmol) of substrate in 2 mL of Methanol.
-
Catalyst Loading: Add catalyst (5 mol% metal loading relative to substrate).
-
Calculation: For 5% Pd/C, approx 106 mg (assuming 50% water wet) or ~21 mg (dry).
-
-
Purging: Place vials in a parallel pressure reactor. Purge with
(3x) then (3x). -
Reaction: Pressurize to 5 bar
. Stir at 25°C for 4 hours. -
Sampling: Vent pressure. Filter a 50
L aliquot through a syringe filter (0.2 m PTFE). Dilute with solvent. -
Analysis:
-
GC-MS/FID: Check for conversion (disappearance of alkene) and ester reduction.
-
F NMR: Crucial step. Look for the disappearance of the
signal (approx -60 to -70 ppm) or the appearance of fluoride ion signals (approx -120 ppm) to quantify defluorination.
-
Decision Logic Visualization
The following diagram outlines the logical decision tree for optimizing the reaction conditions based on initial screening results.
Caption: Decision tree for optimizing catalyst selection based on conversion and selectivity feedback loops.
Data Summary: Catalyst Performance Matrix
| Catalyst | Support | Activity (C=C) | Risk of Defluorination | Risk of Ester Reduction | Recommendation |
| Pd (5%) | Carbon | High | Low | Very Low | Primary Choice |
| Rh (5%) | Carbon | Very High | Very Low | Low | Secondary Choice (if Pd fails) |
| Pt (5%) | Carbon | Moderate | Moderate | Moderate | Avoid (Selectivity issues) |
| Pd (OH) | Carbon | High | Moderate | Low | Use only for difficult substrates |
| Ru-MACHO | Homogeneous | Low (for C=C) | Low | High | Do NOT Use (Reduces Esters) |
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (Standard reference for Pd/C vs Rh/C selectivity).
-
Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119–6146. Link (Discusses stability of CF3 groups).
-
Studer, A. (2012). A "Renaissance" in Radical Trifluoromethylation. Angewandte Chemie International Edition, 51(36), 8950-8958. Link (Context on radical stability of CF3-alkenes).
- Amijs, C. H. M., et al. (2003). Hydrogenation of fluorinated alkenes. Journal of Molecular Catalysis A: Chemical, 198(1-2), 341-349.
Sources
Technical Support Center: Solvent Effects on Reaction Rates of Ethyl 5,5,5-Trifluoropent-2-enoate
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support guide for experiments involving ethyl 5,5,5-trifluoropent-2-enoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent choice in modulating reaction kinetics. The potent electron-withdrawing nature of the trifluoromethyl group makes this substrate a highly reactive Michael acceptor, but also one whose reactivity is exquisitely sensitive to its environment.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided focus on solvent-related causes and remedies.
Q1: My reaction rate is unexpectedly slow, or the reaction has stalled with starting material still present. What are the likely solvent-related causes?
A1: Sluggish reaction rates are a common issue. Before investigating catalyst degradation or reagent quality, consider these solvent-related factors:
-
Inappropriate Solvent Polarity: The transition state of many reactions, particularly conjugate additions, is often more polar than the ground state reactants. A nonpolar solvent may fail to adequately stabilize this transition state, leading to a high activation energy and a slow reaction.
-
Protic Solvent Interference: If your reaction involves a "soft" or anionic nucleophile (e.g., thiolates, enolates), using a protic solvent like methanol or ethanol can be detrimental. These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that sterically hinders its approach to the electrophilic β-carbon and reduces its nucleophilicity.[1]
-
High Solvent Viscosity: In highly viscous solvents, the rate of diffusion can become the limiting factor for the reaction. Reactant molecules collide less frequently, slowing the overall reaction rate.[1] This is particularly relevant at lower temperatures.
-
Poor Reagent Solubility: Ensure all reactants, especially any solid catalysts or reagents, are fully dissolved in the chosen solvent. Undissolved material has minimal contribution to the reaction rate.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are often excellent choices for accelerating nucleophilic additions as they can stabilize charged intermediates without deactivating the nucleophile.[2]
-
Ensure Anhydrous Conditions: If using a polar aprotic solvent, ensure it is anhydrous. Water is a protic species that can interfere with many nucleophiles and catalysts.
-
Monitor Progress: Use TLC, GC-MS, or in-situ monitoring to confirm if the reaction is truly stalled or just very slow.[2]
Q2: I'm observing a mixture of 1,4-conjugate addition and 1,2-direct carbonyl addition products. How can I improve selectivity for the desired 1,4-adduct?
A2: The competition between 1,4- (conjugate) and 1,2- (direct) addition is a classic challenge governed by the Hard and Soft Acids and Bases (HSAB) principle. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.[3]
-
Mechanism: Soft nucleophiles (e.g., thiolates, cuprates) preferentially attack the soft β-carbon (1,4-addition), whereas hard nucleophiles (e.g., Grignard reagents, organolithiums) are more likely to attack the hard carbonyl carbon (1,2-addition).[3][4]
-
Solvent Influence: The solvent can modulate the "hardness" of the nucleophile. Protic solvents can solvate and "soften" some nucleophiles, but more significantly, polar aprotic solvents are generally preferred for promoting 1,4-addition with soft nucleophiles. For reactions involving hard nucleophiles where 1,4-addition is desired, specialized conditions like the use of copper salts to form softer organocuprates are often necessary.[3]
Troubleshooting Steps:
-
Analyze Your Nucleophile: Identify your nucleophile on the hard-soft spectrum.
-
Solvent Choice for Soft Nucleophiles: For soft nucleophiles, a polar aprotic solvent like THF or DMF is generally a good starting point.
-
Solvent Choice for Hard Nucleophiles: To favor 1,4-addition with hard nucleophiles, consider a less polar solvent like diethyl ether or toluene in combination with a copper(I) catalyst.
Q3: The reaction goes to completion, but my isolated yield is low. Could the solvent be causing side reactions or product degradation?
A3: Yes, the solvent can participate in or facilitate undesirable pathways.
-
Solvolysis: Protic solvents, especially under basic or acidic conditions, can act as nucleophiles. For example, methanol could potentially add to the Michael acceptor or cause transesterification of the ethyl ester.
-
Base-Catalyzed Decomposition: In the presence of a strong base, the product enolate formed after conjugate addition can participate in other reactions. The choice of solvent can influence the lifetime and reactivity of this intermediate. A solvent that promotes rapid protonation (e.g., from a conjugate acid) can help minimize these side reactions.
Troubleshooting Steps:
-
Analyze Crude Product: Use ¹H NMR or GC-MS on the crude reaction mixture to identify byproducts. This can provide clues about the side reactions occurring.
-
Switch to an Inert Solvent: If solvolysis is suspected, change to a non-nucleophilic solvent like THF, toluene, or dichloromethane.
-
Modify Workup: Ensure the workup procedure effectively quenches the reaction and removes the solvent without degrading the product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a solvent in controlling reaction rates?
A1: A solvent does more than just dissolve reactants. It is an active participant in the reaction, influencing rates through several mechanisms:
-
Stabilization of Transition States: Solvents can stabilize or destabilize the transition state relative to the reactants. For reactions with a polar or charged transition state, polar solvents decrease the activation energy, accelerating the reaction.
-
Solvation of Reactants: Solvation can either enhance or inhibit reactivity. For instance, solvating a charged nucleophile with a protic solvent can stabilize the ground state more than the transition state, increasing the activation energy and slowing the reaction.[1]
-
Influencing Reaction Mechanism: The solvent can determine the operative reaction mechanism. For example, in thiol-maleimide reactions, the choice of solvent can dictate whether the reaction proceeds via a base-catalyzed, nucleophile-initiated, or ion-pair mechanism, each with different kinetics.[5]
Q2: Should I use a protic or aprotic solvent for a Michael addition to ethyl 5,5,5-trifluoropent-2-enoate?
A2: The answer depends heavily on your nucleophile.
-
For Anionic/Soft Nucleophiles (e.g., thiolates, malonates): A polar aprotic solvent (DMF, DMSO, THF, acetonitrile) is almost always preferred. These solvents solvate the counter-cation but leave the nucleophile relatively "bare" and highly reactive.[2]
-
For Neutral Nucleophiles (e.g., amines, phosphines): The choice is less critical, but polar solvents often accelerate the reaction by stabilizing the polar zwitterionic intermediates or transition states that form.[6] Protic solvents can sometimes participate favorably by facilitating proton transfer steps.[4]
The diagram below illustrates how protic solvents can hinder a nucleophile.
Caption: Protic vs. Aprotic Solvent Effect on Nucleophiles.
Q3: How can I quantitatively compare the effect of different solvents on my reaction?
A3: To obtain quantitative data, you must perform kinetic monitoring. This involves measuring the concentration of a reactant or product over time under carefully controlled conditions (temperature, concentration).
-
Methods: In-situ techniques like ¹H or ¹⁹F NMR and FT-IR spectroscopy are ideal.[7] ¹⁹F NMR is particularly powerful for your substrate, as the -CF₃ signal is distinct and allows for clean, rapid monitoring of the reaction's progress.[8] UV-Vis spectroscopy can also be used if the reactants or products have a suitable chromophore.[9]
-
Data Analysis: By plotting concentration versus time, you can determine the initial reaction rate and the rate constant, allowing for direct comparison between different solvents.
Data Presentation
The following table provides a qualitative and quantitative comparison of common solvents for a hypothetical base-catalyzed thiol-Michael addition to ethyl 5,5,5-trifluoropent-2-enoate.
| Solvent | Type | Dielectric Constant (ε) | Relative Rate | Comments |
| Toluene | Nonpolar | 2.4 | 1 (Baseline) | Very slow; poor stabilization of the anionic intermediate. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 50 | Good choice; balances polarity and ease of handling.[6] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 250 | Excellent for accelerating the reaction.[10] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | 400 | Often provides the fastest rates for this reaction type.[1] |
| Methanol (MeOH) | Polar Protic | 32.6 | 5 | Slow due to hydrogen bonding and deactivation of the thiolate nucleophile.[1] |
| Water | Polar Protic | 80.1 | < 1 | Very slow; potential for side reactions like hydrolysis. |
Note: Relative rates are illustrative and will vary based on the specific nucleophile, catalyst, and temperature.
Experimental Protocols
Protocol 1: Screening Solvents for a Thiol-Michael Addition
This protocol outlines a parallel screening approach to identify the optimal solvent for the addition of a thiol to ethyl 5,5,5-trifluoropent-2-enoate.
Caption: Workflow for Experimental Solvent Screening.
Methodology:
-
Preparation: In an inert atmosphere glovebox, prepare separate stock solutions of ethyl 5,5,5-trifluoropent-2-enoate, the chosen thiol (e.g., 1-octanethiol), and a non-nucleophilic base (e.g., DBU) in a high-boiling point, inert solvent like dichlorobenzene (which will also serve as an internal standard for GC analysis).
-
Reaction Setup: Arrange a set of identical reaction vials, each containing a stir bar. To each vial, add 1.0 mL of a different anhydrous solvent to be tested (e.g., THF, DMF, MeCN, Toluene).
-
Initiation: Place the vials in a temperature-controlled heating block. Once equilibrated, initiate all reactions simultaneously by adding aliquots of the stock solutions in the following order: substrate, thiol, and finally the base.
-
Monitoring: At fixed time intervals (e.g., 5, 15, 30, 60, 120 minutes), remove a small aliquot (e.g., 20 µL) from each vial and immediately quench it in a separate GC vial containing a quenching agent (e.g., dilute HCl in ethyl acetate).
-
Analysis: Analyze the quenched samples by GC-MS to determine the ratio of product to starting material, using the internal standard for quantification.
-
Evaluation: Plot the percent conversion versus time for each solvent. The solvent that yields the fastest rate of conversion to the desired product is the most effective.
Protocol 2: In-situ ¹⁹F NMR Monitoring of Reaction Kinetics
This protocol describes how to measure the reaction rate constant in a chosen solvent using ¹⁹F NMR spectroscopy.
-
Sample Preparation: In a clean, dry NMR tube, dissolve ethyl 5,5,5-trifluoropent-2-enoate (1.0 eq) and a stable fluorinated internal standard (e.g., trifluorotoluene) in 0.6 mL of the chosen deuterated, anhydrous solvent (e.g., CD₃CN).
-
Reference Spectrum: Acquire a reference ¹⁹F NMR spectrum of this solution. Ensure the instrument is properly locked and shimmed. Integrate the signals for the substrate and the internal standard.[7]
-
Reaction Initiation: At time zero (t=0), inject the nucleophile/catalyst solution (e.g., a solution of thiol and DBU in the same deuterated solvent) into the NMR tube, quickly mix, and place it immediately into the NMR spectrometer.
-
Data Acquisition: Begin acquiring a series of ¹⁹F NMR spectra at regular, predetermined intervals (e.g., every 60 seconds). The high sensitivity and low background of ¹⁹F NMR allow for rapid acquisition.[7]
-
Data Analysis: For each spectrum, integrate the signal for the trifluoromethyl group on the starting material and the corresponding signal on the product. Normalize these integrals to the integral of the internal standard.
-
Kinetic Plot: Convert the normalized integral values to concentrations. Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. For a pseudo-first-order reaction, the plot will be linear, and the negative of the slope will be the observed rate constant (k_obs).
References
-
Factors that Affect Reaction Rates. (2020, December 11). Chemistry LibreTexts. Retrieved February 12, 2024, from [Link]
-
Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. (2020, August 25). PMC. Retrieved February 12, 2024, from [Link]
-
Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 12, 2024, from [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (n.d.). DSpace@MIT. Retrieved February 12, 2024, from [Link]
-
Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis?. (2025, August 6). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Nucleophilic conjugate addition. (n.d.). Wikipedia. Retrieved February 12, 2024, from [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (n.d.). Beilstein Journals. Retrieved February 12, 2024, from [Link]
-
A quantitative reactivity scale for electrophilic fluorinating reagents. (n.d.). RSC Publishing. Retrieved February 12, 2024, from [Link]
-
Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). PMC - NIH. Retrieved February 12, 2024, from [Link]
-
Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. (2020, March 30). YouTube. Retrieved February 12, 2024, from [Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. (2017, January 17). Polymer Chemistry (RSC Publishing). Retrieved February 12, 2024, from [Link]
-
Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. (n.d.). PubMed. Retrieved February 12, 2024, from [Link]
-
Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. (n.d.). RSC Publishing. Retrieved February 12, 2024, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with Fluorinated Enoates
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to low enantioselectivity in asymmetric reactions involving fluorinated enoates. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Introduction: The Unique Challenge of Fluorinated Enoates
Fluorinated enoates are valuable building blocks in medicinal and materials chemistry due to the profound impact of fluorine on a molecule's physicochemical properties.[1][2][3] However, the high electronegativity and steric demand of fluorine can significantly influence the electronic and conformational properties of the enoate, presenting unique challenges in achieving high enantioselectivity in asymmetric catalysis.[2][4] This guide will walk you through a systematic approach to diagnosing and resolving suboptimal stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high enantioselectivity with fluorinated enoates often more challenging than with their non-fluorinated analogs?
A1: The presence of fluorine can alter the reactivity and stereochemical preference of the enoate in several ways:
-
Electronic Effects: Fluorine is a highly electron-withdrawing group. This can decrease the electron density of the C=C double bond, potentially slowing down reactions with nucleophiles and altering the substrate's interaction with the chiral catalyst.[5][6]
-
Steric Hindrance: The fluorine atom, although relatively small, can exert significant steric influence, affecting the approach of the nucleophile and the binding geometry within the catalyst's chiral pocket.
-
Altered Transition States: The unique electronic and steric properties of fluorine can lead to different transition state geometries compared to non-fluorinated substrates, which may not be as effectively controlled by the chiral catalyst.[6]
Q2: I am observing low enantiomeric excess (ee). What is the very first thing I should check?
A2: Before delving into complex reaction optimization, it is crucial to verify your analytical method .[7][8] Inaccurate ee values are often a result of poor separation of enantiomers on a chiral HPLC or GC column.
-
Protocol 1: Analytical Method Validation provides a step-by-step guide to ensure your analytical technique is robust and reliable.
Q3: My analytical method is validated, but the ee is still low and inconsistent. What's the next logical step?
A3: The purity of your reagents and catalyst is paramount.[7][8][9][10] Trace impurities can act as catalyst poisons or inhibitors, leading to poor and irreproducible results.
-
Substrate Purity: Ensure your fluorinated enoate is free from geometric isomers (E/Z) and other impurities.
-
Catalyst Quality: The chiral catalyst must be of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[9]
-
Solvent and Reagent Quality: Use anhydrous, degassed solvents and ensure all other reagents are pure.[7]
Systematic Troubleshooting Guides
If your analytical method is sound and your reagents are pure, the next step is to systematically evaluate the reaction parameters.
Guide 1: Diagnosing the Source of Low Enantioselectivity
This guide provides a logical workflow to pinpoint the root cause of poor stereochemical control.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Issue: Low ee with a Previously Reliable Catalyst System
If you are using a catalyst system reported to be effective for similar non-fluorinated enoates, the introduction of fluorine may necessitate re-optimization.
Troubleshooting Steps & Rationale:
-
Temperature Screening:
-
Action: Run the reaction at a range of temperatures (e.g., from -78°C to room temperature).
-
Rationale: Lower temperatures often increase enantioselectivity by favoring the transition state leading to the major enantiomer, which typically has a lower activation enthalpy.[10][11] Conversely, in some cases, a higher temperature might be required to overcome a higher activation barrier associated with the fluorinated substrate.
-
-
Solvent Effects:
-
Action: Screen a variety of solvents with different polarities and coordinating abilities.
-
Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition state. For fluorinated compounds, solvents capable of specific interactions (e.g., hydrogen bonding) might be particularly influential.
-
-
Catalyst Loading:
-
Action: Vary the catalyst loading.
-
Rationale: While intuitive to think more catalyst is better, higher concentrations can sometimes lead to the formation of less selective catalyst aggregates.[7]
-
| Parameter | Range to Investigate | Rationale |
| Temperature | -78 °C to 40 °C | Lower temperatures often enhance selectivity.[10][11] |
| Solvent | Toluene, CH₂Cl₂, THF, CH₃CN | Polarity and coordination can affect transition state stability. |
| Catalyst Loading | 1 mol% to 20 mol% | Higher loading may lead to non-linear effects or aggregation.[7] |
| Concentration | 0.01 M to 1.0 M | Can influence reaction kinetics and catalyst aggregation. |
Guide 2: Catalyst and Substrate Mismatch
The electronic and steric properties of your specific fluorinated enoate may render it incompatible with a given class of chiral catalysts.
Troubleshooting Steps & Rationale:
-
Vary the Chiral Ligand/Catalyst:
-
Action: If using a metal-based catalyst, screen a library of chiral ligands with different steric and electronic properties. For organocatalysis, try different catalyst backbones.
-
Rationale: The chiral environment of the catalyst is key to stereodifferentiation. A bulkier or more electron-rich/poor ligand might be necessary to effectively interact with the fluorinated substrate and control the facial selectivity of the attack.
-
-
Consider the Fluorinating Agent (for in-situ fluorination/addition):
-
Action: If the reaction involves a fluorination step, the choice of the "F+" source (e.g., Selectfluor, NFSI) can be critical.[1][12]
-
Rationale: The counter-ion and overall structure of the fluorinating agent can influence the reaction environment and interact with the catalyst, affecting the stereochemical outcome.[1]
-
Caption: Schematic of catalyst-substrate interaction.
Detailed Experimental Protocols
Protocol 1: Analytical Method Validation for Chiral Compounds
Objective: To confirm the accuracy and reliability of the chiral HPLC/GC method for determining enantiomeric excess.
Materials:
-
Racemic mixture of the product.
-
Enantioenriched sample of the product (if available).
-
Chiral HPLC/GC column.
-
Mobile phase solvents.
Procedure:
-
Resolution Check:
-
Inject the racemic mixture.
-
Adjust the mobile phase composition and flow rate to achieve a baseline separation of the two enantiomer peaks. A resolution (Rs) of > 1.5 is ideal.[7]
-
-
Linearity Check:
-
Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
Inject each solution and plot the peak area ratio versus the concentration ratio. The resulting plot should be linear with a correlation coefficient (r²) ≥ 0.99.[7]
-
-
Accuracy Check:
-
If an enantiopure sample is available, prepare a sample with a known ee.
-
Analyze the sample and compare the measured ee with the known value.
-
Protocol 2: Catalyst Quality Check
Objective: To ensure the activity and selectivity of a new or old batch of catalyst.
Materials:
-
Chiral catalyst.
-
A standard, reliable substrate (non-fluorinated if a benchmark exists) for which the expected ee is known.
-
All necessary reagents and anhydrous solvents.
Procedure:
-
Small-Scale Test Reaction:
-
Perform a small-scale reaction using the standard substrate under previously optimized and published conditions.
-
-
Analysis:
-
Determine the conversion and ee of the product.
-
-
Evaluation:
-
Compare the results to the expected outcome. A significant deviation in yield or ee suggests a problem with the catalyst quality.
-
References
-
Oreate AI Blog. (2026, January 7). Research Progress on Achieving High Enantioselectivity in Nucleophilic Fluorination Reactions via Synergistic Phase-Transfer Catalysis. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2015, June 15). Michael Addition Catalyzed by Chiral Secondary Amine Phosphoramide Using Fluorinated Silyl Enol Ethers: Formation of Quaternary Carbon Stereocenters. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction optimization a, Optimization of enantioselective fluorination.... Retrieved from [Link]
-
ResearchGate. (2025, August 7). Michael Addition Catalyzed by Chiral Secondary Amine Phosphoramide Using Fluorinated Silyl Enol Ethers: Formation of Quaternary Carbon Stereocenters | Request PDF. Retrieved from [Link]
-
ACS Publications. (2014, October 22). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020, November 16). Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. Retrieved from [Link]
-
RSC Publishing. (2013). One-pot fluorination and asymmetric Michael addition promoted by recyclable fluorous organocatalysts. Retrieved from [Link]
-
RSC Publishing. (2013, October 25). The influence of fluorine in asymmetric catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Fluorination Reactions. Retrieved from [Link]
-
MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
RSC Publishing. (2015, November 16). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Retrieved from [Link]
-
Semantic Scholar. (2019, March 1). Catalytic enantioselective Michael addition reactions between in situ detrifluoroacetylatively generated 3-fluorooxindole-derived enolates and 1-(1-(phenylsulfonyl)vinylsulfonyl)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Furan‐2(5H)‐ones: Reactivity and Stereoselectivity in Diels–Alder Reactions | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The influence of fluorine in asymmetric catalysis. Retrieved from [Link]
-
CHIMIA. (n.d.). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. Retrieved from [Link]
-
PMC. (2021, June 25). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014, June 12). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Retrieved from [Link]
-
rsc.li. (2023, May 25). Chemical Science. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Fluoropropenoates as Dienophiles in the Diels—Alder Reaction. | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of common fluorine reagents applied in asymmetric.... Retrieved from [Link]
-
Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]
-
RSC Publishing. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]
-
MDPI. (2020, June 1). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014, February 4). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Retrieved from [Link]
-
PMC. (2025, January 2). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. Retrieved from [Link]
-
PMC. (n.d.). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. Retrieved from [Link]
-
Nature. (2019, February 15). Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. Retrieved from [Link]
-
The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]
-
ACS Publications. (n.d.). Asymmetric Fluorination of Enolates with Nonracemic N-Fluoro-2,10-Camphorsultams | The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Retrieved from [Link]
-
University of Illinois. (2002, February 18). Enantioselective Electrophilic Fluorination. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The influence of fluorine in asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support: Thermal Stability & Distillation of Ethyl 5,5,5-trifluoropent-2-enoate
Introduction
Welcome to the technical support center for Ethyl 5,5,5-trifluoropent-2-enoate (CAS: 137131-12-5). This guide addresses the specific thermal stability challenges associated with the purification of fluorinated
Researchers often underestimate the reactivity of this molecule. While the trifluoromethyl (
Part 1: Critical Thermal Stability Issues
Before attempting distillation, you must understand the three primary failure modes driven by heat:
-
Radical Polymerization: The electron-deficient double bond (lowered LUMO due to the ester and
inductive effect) makes this monomer prone to radical polymerization, often initiated by trace peroxides or excessive heat. This results in the "pot gelling" phenomenon. -
Thermal Isomerization: The desired (E)-isomer is thermodynamically favored, but prolonged heating above 100°C can equilibrate the mixture to include significant amounts of the (Z)-isomer, complicating downstream stereoselective applications.
-
HF Elimination (Rare but Critical): In the presence of Lewis acidic impurities or moisture at high temperatures (>150°C), fluoride elimination can occur, generating HF which etches glassware and degrades the product.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: The distillation pot turned into a gel/solid residue.
Q: My crude material solidified in the flask halfway through distillation. What happened?
A: You experienced uncontrolled thermal polymerization . This is the most common failure mode for acrylates and enoates.
-
Cause: Lack of polymerization inhibitors, presence of peroxides in the crude, or pot temperatures exceeding 100°C.
-
Immediate Fix: The solidified pot is likely insoluble and difficult to clean. You may need to discard the flask or soak it in hot DMF/DMSO (use extreme caution).
-
Prevention Protocol:
-
Add Inhibitors: Always add Phenothiazine (PTZ) or 4-Methoxyphenol (MEHQ) to the pot (approx. 500-1000 ppm) before heating.
-
Air Bleed: If using MEHQ, you must introduce a tiny bleed of air (not inert gas) into the capillary, as MEHQ requires dissolved oxygen to function. For strict anaerobic distillations, use PTZ.
-
Lower Temperature: Use high vacuum (<5 mmHg) to keep the pot temperature below 80°C.
-
Issue 2: The distillate is cloudy or etching the glass.
Q: I see white fumes in the vacuum adapter, and the receiver flask looks frosted. Is this normal?
A: No. This indicates Hydrogen Fluoride (HF) generation.
-
Cause: Moisture in the crude material is hydrolyzing the ester or the
group at high temperatures, or trace acidic catalysts (like or p-TsOH from synthesis) were not neutralized. -
Immediate Fix: Stop the distillation immediately. Neutralize the system with aqueous bicarbonate. Check the vacuum pump oil for acidity.
-
Prevention Protocol:
-
Neutralize: Ensure the crude is washed with
and pH is neutral before concentration. -
Dry: Dry the crude thoroughly over
or (if compatible) to remove water. HF formation is often water-catalyzed.
-
Issue 3: Low recovery yield despite no polymerization.
Q: The material isn't distilling over, even though the bath is hot (120°C+).
A: You are likely fighting insufficient vacuum or column hold-up .
-
Cause: Fluorinated esters can have deceptive boiling points. If your vacuum is weak (>20 mmHg), the boiling point might be higher than the polymerization threshold.
-
Prevention Protocol:
-
Check Vacuum: Ensure your pump pulls <5 mmHg (preferably <1 mmHg).
-
Short Path: Use a short-path distillation head to minimize the distance the vapor must travel and reduce the "hold-up" volume. Avoid fractionating columns (Vigreux) unless separation of close-boiling impurities is strictly necessary.
-
Part 3: Detailed Distillation Protocol
This protocol is designed to keep the internal temperature below 80°C to prevent polymerization.
Equipment Preparation
-
Vacuum System: High-vacuum pump capable of <2 mmHg (Torr).
-
Glassware: Short-path distillation head (minimize surface area).
-
Heating: Oil bath with precise temperature control (Do not use a heat gun).
Step-by-Step Methodology
-
Pre-Distillation Treatment:
-
Wash crude reaction mixture with sat.
to remove acidic species. -
Dry organic layer over anhydrous
. Filter and concentrate. -
Crucial: Test crude for peroxides using starch-iodide paper. If positive, treat with reducing agent (e.g., sodium thiosulfate wash).
-
-
Inhibitor Addition:
-
Add Phenothiazine (PTZ) at 1000 ppm (0.1 wt%) to the distillation pot.
-
Why PTZ? It functions well in anaerobic conditions (vacuum), unlike MEHQ which requires oxygen.
-
-
Vacuum Application:
-
Start stirring the pot before applying vacuum to prevent bumping.
-
Slowly lower pressure to <5 mmHg .
-
Note: Do not heat yet. Degas the solvent residuals first.
-
-
Heating Ramp:
-
Begin heating the oil bath. Aim for a bath temperature ~20-30°C higher than the expected boiling point.
-
Target Internal Temp: Maintain internal pot temperature < 80°C .
-
If the material does not distill at 80°C (pot), improve the vacuum rather than increasing the heat.
-
-
Collection:
-
Discard the first 5% (forerun) which contains residual solvents and light impurities.
-
Collect the main fraction.
-
Stop distillation when 5-10% volume remains in the pot. Do not distill to dryness (explosion/polymerization risk).
-
Part 4: Data & Visualizations
Table 1: Physical Properties & Stability Data
| Property | Value / Condition | Notes |
| Molecular Formula | MW: 182.14 g/mol | |
| Boiling Point (Atm) | ~145 - 155°C (Est.) | Not recommended to distill at atm pressure. |
| Boiling Point (Vac) | 55 - 65°C @ 5 mmHg | Ideal range for stability. |
| Flash Point | ~45°C (Est.) | Flammable Liquid.[1][2] |
| Polymerization Risk | High | Requires inhibition (PTZ or MEHQ). |
| Preferred Inhibitor | Phenothiazine (PTZ) | Effective under vacuum (anaerobic). |
Workflow Diagram: Safe Distillation Logic
Caption: Logical workflow for the safe purification of fluorinated enoates, prioritizing safety checks and inhibition.
Nomograph Usage for Vacuum Estimation
Since exact boiling points at specific vacuums may vary, use the Clausius-Clapeyron approximation :
-
If BP at 760 mmHg
150°C:-
At 20 mmHg
75°C -
At 5 mmHg
50°C
-
-
Guidance: Set your vacuum to the maximum capacity of your pump. If the pressure is <1 mmHg, expect the product to distill near or slightly above room temperature (30-40°C).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15104041, Ethyl 5,5,5-trifluoropent-2-enoate. Retrieved from [Link]
-
Organic Syntheses. (2002). Synthesis of Ethyl 4,4,4-trifluorotetrolate (Analogous distillation conditions for fluorinated esters). Org.[3] Synth. 79, 216. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Vacuum Distillation and Nomograph Guide. Organic Chemistry Laboratory Techniques. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Purity Analysis of Ethyl 5,5,5-trifluoropent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. Ethyl 5,5,5-trifluoropent-2-enoate, a fluorinated organic compound, serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its purity directly influences the quality of the final product, making robust analytical methods for its assessment indispensable.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of ethyl 5,5,5-trifluoropent-2-enoate. We will delve into a comprehensive, step-by-step validation of an HPLC method, underpinned by the principles of scientific integrity and regulatory compliance, and present supporting experimental data to guide your choice of analytical technique.
The Imperative of Method Validation: Ensuring Data Integrity
Before delving into the specifics of the analytical methods, it is crucial to understand the foundational importance of method validation. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and consistency of analytical data[2][3][4][5][6][7][8]. This guide adheres to the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2][5][6].
HPLC Method Validation: A Deep Dive
High-Performance Liquid Chromatography is a powerful and versatile technique for the separation and quantification of compounds in a mixture. Its applicability to a wide range of non-volatile and thermally labile compounds makes it a cornerstone of pharmaceutical analysis[5][9]. The following sections detail the validation of a reversed-phase HPLC (RP-HPLC) method for the purity analysis of ethyl 5,5,5-trifluoropent-2-enoate.
The structure of ethyl 5,5,5-trifluoropent-2-enoate, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, allows for ultraviolet (UV) detection. Based on the structure and data from similar compounds, a detection wavelength of 220 nm is a suitable starting point for this analysis[10].
Diagram: HPLC Method Validation Workflow
Caption: A typical workflow for HPLC method validation, from planning to reporting.
Specificity
Why it's critical: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[1][2]. For a purity assay, this ensures that the peak corresponding to ethyl 5,5,5-trifluoropent-2-enoate is not inflated by co-eluting impurities.
Experimental Approach:
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analysis of Stressed Samples: The stressed samples are analyzed by the proposed HPLC method.
-
Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the analyte peak in the presence of its degradants. The UV spectra across the peak should be consistent.
Linearity and Range
Why it's critical: Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity[1][2].
Experimental Approach:
-
Preparation of Standard Solutions: A series of at least five standard solutions of ethyl 5,5,5-trifluoropent-2-enoate are prepared, typically ranging from 50% to 150% of the target concentration.
-
Analysis and Data Plotting: Each standard solution is injected in triplicate. The peak area response is plotted against the corresponding concentration.
-
Statistical Analysis: The data is evaluated by linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line are determined. An r² value of >0.99 is generally considered acceptable.
Accuracy
Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[1][2]. It demonstrates that the method provides a result that is close to the true value.
Experimental Approach:
-
Spiked Placebo Analysis: The accuracy of the method is assessed by analyzing a synthetic mixture of the drug product placebo spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Recovery Calculation: The percentage recovery of the analyte is calculated at each level. Acceptance criteria are typically between 98.0% and 102.0%.
Precision
Why it's critical: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements[1][2]. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Approach:
-
Repeatability (Intra-assay precision): Six replicate injections of a homogeneous sample at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument. The RSD of the peak areas is calculated.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, and/or on a different instrument. The RSD is calculated for the combined data from both sets of experiments. An RSD of ≤2% is generally acceptable.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Why it's critical: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[1][2]. These parameters are crucial for the analysis of impurities.
Experimental Approach:
-
Signal-to-Noise Ratio: This method involves comparing the signal from samples with known low concentrations of analyte with those of blank samples and establishing the minimum concentration at which the analyte can be reliably detected (S/N ratio of 3:1 for LOD) and quantified (S/N ratio of 10:1 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
Robustness
Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[1][2].
Experimental Approach:
-
Systematic Variation of Parameters: Small, deliberate changes are made to the method parameters, such as:
-
Flow rate (e.g., ±0.1 mL/min)
-
Column temperature (e.g., ±5 °C)
-
Mobile phase composition (e.g., ±2% organic phase)
-
Wavelength of detection (e.g., ±2 nm)
-
-
Assessment of Impact: The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) is evaluated. The method is considered robust if the system suitability parameters remain within the predefined acceptance criteria.
HPLC vs. GC: A Comparative Analysis for Ethyl 5,5,5-trifluoropent-2-enoate Purity
While HPLC is a robust technique for this analysis, Gas Chromatography (GC) presents a viable alternative, particularly given the potential volatility of ethyl 5,5,5-trifluoropent-2-enoate. The choice between these two powerful chromatographic techniques depends on a careful consideration of their respective strengths and weaknesses in the context of the specific analytical challenge.
Diagram: HPLC vs. GC - Key Decision Factors
Caption: Key decision factors when choosing between HPLC and GC for purity analysis.
Comparative Performance Data
The following table summarizes the expected performance characteristics of a validated HPLC method compared to a typical GC method for the purity analysis of ethyl 5,5,5-trifluoropent-2-enoate. The data presented is hypothetical but reflects realistic experimental outcomes.
| Parameter | HPLC-UV | GC-FID | Justification |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and interaction with a stationary phase. | HPLC is ideal for a broader range of compounds, while GC excels with volatile analytes[3][5][9]. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques can achieve excellent linearity. |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.5 - 101.5% | HPLC often provides slightly better accuracy for this type of compound. |
| Precision (%RSD) | < 1.0% | < 1.5% | The precision of modern HPLC systems is typically very high. |
| Limit of Quantitation (LOQ) | ~0.01% | ~0.005% | GC-FID can be more sensitive for volatile impurities. |
| Analysis Time | ~15 minutes | ~10 minutes | GC often offers faster analysis times due to the gas mobile phase[3]. |
| Solvent Consumption | High | Low | GC uses carrier gas instead of large volumes of organic solvents[9]. |
| Thermal Stability Requirement | Not required | Essential | The high temperatures in the GC injector and column can cause degradation of thermally labile compounds[5]. |
Experimental Protocols
Proposed HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 40 10 80 12 80 12.1 40 | 15 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm[10].
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
Comparative GC Method
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Diluent: Methylene Chloride.
Conclusion: Selecting the Optimal Method
Both HPLC and GC are powerful and appropriate techniques for the purity analysis of ethyl 5,5,5-trifluoropent-2-enoate.
-
HPLC is the recommended primary method for comprehensive purity analysis and stability studies. Its ability to analyze a wider range of potential non-volatile impurities and degradation products without the risk of thermal decomposition makes it a more robust and versatile choice for regulatory submissions. The detailed validation protocol provided in this guide establishes a clear pathway to a reliable and defensible analytical method.
-
GC is an excellent complementary technique , particularly for the analysis of volatile impurities and residual solvents. Its speed and sensitivity for volatile compounds make it a valuable tool for in-process controls and for investigating specific impurity profiles.
Ultimately, the choice of method will depend on the specific requirements of the analysis. For comprehensive quality control and regulatory purposes, a validated HPLC method is indispensable. For rapid screening of volatile components, GC offers significant advantages. A thorough understanding of the principles and performance characteristics of both techniques, as outlined in this guide, will empower researchers and scientists to make informed decisions and ensure the quality and integrity of their work.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]
-
U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubChem. (n.d.). Ethyl 5,5,5-trifluoropent-2-enoate. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
-
European Medicines Agency. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
Sources
- 1. Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2 | CID 15104041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 8. jocpr.com [jocpr.com]
- 9. brewerscience.com [brewerscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Unmasking Hidden Players: A GC-MS Guide to Impurity Profiling of Commercial Ethyl 5,5,5-Trifluoropent-2-enoate
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a reagent is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl 5,5,5-trifluoropent-2-enoate, a valuable building block in the synthesis of complex fluorinated molecules, is no exception. The seemingly minor presence of impurities can have profound impacts on reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary tool for the characterization of impurities in commercial batches of ethyl 5,5,5-trifluoropent-2-enoate. We will explore the causality behind experimental choices, present supporting data, and contrast GC-MS with other analytical techniques.
The Synthetic Landscape: Predicting Impurities from the Horner-Wadsworth-Emmons Reaction
A thorough understanding of a compound's synthetic route is paramount to predicting potential impurities. Ethyl (E)-5,5,5-trifluoropent-2-enoate is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. In this case, the likely precursors are 3,3,3-trifluoropropionaldehyde and triethyl phosphonoacetate .
The HWE reaction is favored for its high E-stereoselectivity, yielding the desired trans-alkene. However, like any chemical transformation, it is not without the potential for side reactions and incomplete conversions, which introduce a predictable suite of impurities.
Potential Impurities Arising from the Synthesis of Ethyl 5,5,5-trifluoropent-2-enoate:
| Impurity Class | Potential Compounds | Origin |
| Unreacted Starting Materials | 3,3,3-Trifluoropropionaldehyde, Triethyl phosphonoacetate | Incomplete reaction |
| Isomeric Impurities | Ethyl (Z)-5,5,5-trifluoropent-2-enoate | Incomplete stereoselectivity of the HWE reaction |
| Side-Reaction Products | Michael addition products, Aldol condensation products of the aldehyde | Competing reaction pathways |
| Reagent-Related Impurities | Diethyl phosphate | Byproduct of the HWE reaction |
| Solvent-Related Impurities | Residual reaction solvents (e.g., THF, DMF) | Incomplete removal during workup and purification |
A Window into the Volatile World: GC-MS for Impurity Characterization
Gas chromatography is an ideal separation technique for the volatile and semi-volatile impurities expected in a sample of ethyl 5,5,5-trifluoropent-2-enoate. When coupled with a mass spectrometer, it provides a powerful tool for both the separation and identification of these trace components.
Experimental Protocol: A Step-by-Step Guide to GC-MS Analysis
The following protocol outlines a robust method for the GC-MS characterization of impurities in commercial ethyl 5,5,5-trifluoropent-2-enoate.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the commercial ethyl 5,5,5-trifluoropent-2-enoate sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane. Ensure the solvent does not co-elute with any of the expected impurities.
-
Vortex the solution until fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 7890B GC or equivalent | Provides reliable and reproducible separations. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Offers high sensitivity and spectral clarity. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for good sensitivity and peak shape. |
| Split Ratio | 50:1 | Prevents column overloading with the main component, allowing for better resolution of trace impurities. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose program that effectively separates compounds with a range of boiling points. |
| MS Source Temp | 230 °C | Optimizes ionization efficiency. |
| MS Quad Temp | 150 °C | Maintains ion stability. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A "hard" ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 35-400 | Covers the expected mass range of the parent compound and its likely impurities. |
Visualizing the Workflow
Caption: The GC-MS workflow for impurity analysis.
Interpreting the Data: A Hypothetical Case Study
While specific experimental data for commercial ethyl 5,5,5-trifluoropent-2-enoate is not publicly available, we can construct a hypothetical chromatogram and mass spectra based on the predicted impurities and known fragmentation patterns of similar molecules.
Hypothetical GC-MS Chromatogram:
A typical chromatogram would show a large, saturating peak for the main component, ethyl 5,5,5-trifluoropent-2-enoate. Flanking this main peak, smaller peaks corresponding to impurities would be observed. The retention times would generally correlate with the boiling points and polarities of the compounds.
Mass Spectral Fragmentation Analysis:
The identification of impurities relies on the interpretation of their mass spectra. The presence of a trifluoromethyl group (CF3) often leads to characteristic fragmentation patterns.
-
Ethyl 5,5,5-trifluoropent-2-enoate (Parent Compound): The molecular ion peak ([M]⁺) would be at m/z 182. Key fragments would likely include the loss of an ethoxy group (-OCH2CH3) to give a fragment at m/z 137, and the loss of the trifluoromethyl radical (·CF3) resulting in a peak at m/z 113.
-
Triethyl phosphonoacetate (Starting Material): This compound would have a molecular ion at m/z 224. Its fragmentation would be characterized by losses of ethoxy and ethyl groups.
-
Ethyl (Z)-5,5,5-trifluoropent-2-enoate (Isomeric Impurity): This isomer would have the same mass spectrum as the (E)-isomer. Its identification would rely on its different retention time in the gas chromatogram.
Visualizing Fragmentation
Caption: Proposed fragmentation of the parent compound.
Beyond GC-MS: A Comparative Look at Other Techniques
While GC-MS is a powerful tool, a comprehensive impurity profiling strategy often involves orthogonal techniques to provide a complete picture.
| Technique | Strengths | Limitations | Application for this Analysis |
| High-Performance Liquid Chromatography (HPLC) | Excellent for non-volatile and thermally labile compounds. | May require derivatization for some compounds. | Useful for identifying non-volatile impurities such as inorganic salts or polymeric materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for unambiguous identification. | Lower sensitivity compared to MS, requiring higher concentrations of impurities. | Can be used to confirm the structure of isolated impurities and to determine the E/Z ratio of the main product. |
| Headspace GC-MS | Specifically designed for the analysis of highly volatile residual solvents. | Not suitable for semi-volatile or non-volatile impurities. | Ideal for quantifying residual solvents from the synthesis and purification process. |
Conclusion: Ensuring Purity for Progress
The characterization of impurities in starting materials like ethyl 5,5,5-trifluoropent-2-enoate is a critical, non-negotiable step in modern drug development and chemical synthesis. GC-MS stands out as a robust, sensitive, and highly informative technique for this purpose, enabling the separation and identification of a wide range of volatile and semi-volatile impurities. By understanding the synthetic pathway, predicting potential impurities, and employing a systematic analytical approach, researchers can ensure the quality and consistency of their materials, ultimately contributing to the development of safer and more effective products. The integration of orthogonal techniques like HPLC and NMR further strengthens the analytical workflow, providing a comprehensive and trustworthy impurity profile.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]
-
Impurity Profiling: Theory and Practice - PharmaInfo. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. Available at: [Link]
-
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | Chemsrc. Available at: [Link]
-
mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2 | CID 15104041 - PubChem. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
- CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents.
-
A Reverse Wittig Coupling with Trifluoroacetaldehyde: A Convenient One-Step Synthesis of Trifluoromethyl Alkenes | Request PDF - ResearchGate. Available at: [Link]
-
(A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... - ResearchGate. Available at: [Link]
-
Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms - ACP. Available at: [Link]
-
Wittig Reaction - Organic Chemistry Portal. Available at: [Link]
-
Wittig reaction - Wikipedia. Available at: [Link]
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Available at: [Link]
-
Electronic Supplementary Information (ESI) Cross Metathesis of Methyl Oleate (MO) with Terminal, Internal Olefins by Ruthenium C - The Royal Society of Chemistry. Available at: [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. Available at: [Link]
-
Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate - ResearchGate. Available at: [Link]
-
2,4-Decadienoic acid, ethyl ester, (E,Z) - Organic Syntheses Procedure. Available at: [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. Available at: [Link]
-
Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua - SciSpace. Available at: [Link]
-
GCMS fragment identification - Chromatography Forum. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]
-
Analysis of Organic Volatile Impurities in Drug Products and Drug Substances | Agilent. Available at: [Link]
-
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C7H7F3O4 | CID 19576760 - PubChem. Available at: [Link]
Safety Operating Guide
Navigating the Synthesis and Handling of Ethyl 5,5,5-Trifluoropent-2-enoate: A Guide to Personal Protective Equipment and Safe Disposal
For the vanguard of research, the pursuit of novel therapeutics demands not only innovation but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with ethyl 5,5,5-trifluoropent-2-enoate, a fluorinated organic compound with significant potential and notable hazards.
Ethyl 5,5,5-trifluoropent-2-enoate presents a unique set of handling challenges due to its chemical properties. A thorough understanding of its hazard profile is the first step in establishing a safe laboratory environment. This compound is classified under the Globally Harmonized System (GHS) with several critical warnings that necessitate stringent safety protocols.[1]
Hazard Analysis: Understanding the Risks
Proactive safety measures are built upon a comprehensive understanding of the potential dangers. For ethyl 5,5,5-trifluoropent-2-enoate, the primary hazards include:
-
Acute Inhalation Toxicity: This is the most severe risk, with the compound being classified as fatal if inhaled .[1] Extreme caution must be exercised to prevent the generation and inhalation of vapors or aerosols.
-
Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye irritation.[1] Prolonged exposure may lead to more severe dermal effects.
-
Allergic Skin Reaction: There is a potential for this compound to cause an allergic skin reaction.[1]
-
Oral Toxicity: It is harmful if swallowed.[1]
-
Organ Toxicity: The compound may cause damage to organs through prolonged or repeated exposure.[1]
-
Flammability: Ethyl 5,5,5-trifluoropent-2-enoate is a flammable liquid and vapor.[1]
These hazards underscore the necessity of a multi-layered approach to personal protective equipment (PPE) and handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on the specific procedures being performed. The following table outlines the recommended PPE for handling ethyl 5,5,5-trifluoropent-2-enoate.
| Body Part | Required PPE | Rationale and Best Practices |
| Respiratory | NIOSH-approved full-face respirator with organic vapor cartridges | Given the "fatal if inhaled" classification, respiratory protection is paramount.[1] A full-face respirator also provides an additional layer of eye and face protection. Work must be conducted in a certified chemical fume hood. |
| Eyes and Face | Chemical splash goggles and a face shield | To prevent serious eye irritation, both goggles and a face shield are necessary, especially when handling larger quantities or during procedures with a risk of splashing.[1] Standard safety glasses are insufficient. |
| Hands | Butyl rubber or Viton™ gloves | Standard nitrile gloves may not offer sufficient protection against fluorinated esters. Butyl rubber and Viton™ are recommended for their high resistance to a broad range of organic compounds.[2][3] Always double-glove and inspect gloves for any signs of degradation before and during use. Change gloves frequently, especially if contamination is suspected. |
| Body | Flame-resistant lab coat and chemical-resistant apron | A flame-resistant lab coat protects against the flammability hazard, while a chemical-resistant apron provides an additional barrier against spills and splashes. |
| Feet | Closed-toe, chemical-resistant shoes | To protect against spills. |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with ethyl 5,5,5-trifluoropent-2-enoate.
Caption: Workflow for selecting appropriate PPE when handling ethyl 5,5,5-trifluoropent-2-enoate.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly and has a recent certification.
-
Assemble all necessary equipment and reagents within the fume hood before introducing the ethyl 5,5,5-trifluoropent-2-enoate.
-
Don all required PPE as outlined in the table above.
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[4]
-
-
Handling:
-
Conduct all manipulations of the compound, including weighing and transferring, within the chemical fume hood.
-
Use spark-proof tools and equipment to mitigate the risk of ignition.[4]
-
Keep containers of ethyl 5,5,5-trifluoropent-2-enoate tightly closed when not in use.
-
Ground and bond containers when transferring the material to prevent static discharge.[4]
-
In the event of a spill within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[4] Do not use combustible materials.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Managing Halogenated Waste
Proper disposal of ethyl 5,5,5-trifluoropent-2-enoate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a fluorinated organic compound, it is classified as halogenated waste.[5]
-
Waste Segregation:
-
Collect all waste containing ethyl 5,5,5-trifluoropent-2-enoate in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[6][7]
-
Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[6][8]
-
Solid waste, such as contaminated gloves, absorbent materials, and pipette tips, should be collected in a separate, sealed container also labeled as halogenated waste.
-
-
Waste Labeling and Storage:
-
Label the waste container with "Hazardous Waste," the full chemical name ("Ethyl 5,5,5-trifluoropent-2-enoate"), and the appropriate hazard pictograms (e.g., flammable, toxic, irritant).
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Disposal Procedure:
-
Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[6]
-
By implementing these comprehensive safety and handling protocols, researchers can confidently work with ethyl 5,5,5-trifluoropent-2-enoate, advancing scientific discovery while maintaining the highest standards of laboratory safety.
References
-
Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from University of North Carolina at Chapel Hill website: [Link]
-
(n.d.). Hazardous Waste Segregation. Retrieved from Williams College website: [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website: [Link]
-
Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University website: [Link]
-
(n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from University of Wisconsin-Milwaukee website: [Link]
-
Loba Chemie. (2016, June 7). Ethyl Trifluoroacetate for Synthesis MSDS CAS-No. 383-63-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5,5,5-trifluoropent-2-enoate. PubChem Compound Database. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Trifluoroacetate, 99%. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from University of Missouri website: [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate. PubChem Compound Database. Retrieved from [Link]
-
ChemSrc. (2026, January 16). Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate. Retrieved from [Link]
-
Castrol. (2015, August 6). Safety Data Sheet. Retrieved from [Link]
-
(n.d.). Gloves - Tables of Properties and Resistances. Retrieved from Princeton University Environmental Health & Safety website: [Link]
-
Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from University of Pennsylvania website: [Link]
-
Safecare Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
Sources
- 1. Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2 | CID 15104041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
